molecular formula C6H3BrFNO3 B571637 6-Bromo-3-fluoro-2-nitrophenol CAS No. 872363-59-2

6-Bromo-3-fluoro-2-nitrophenol

Cat. No.: B571637
CAS No.: 872363-59-2
M. Wt: 235.996
InChI Key: CQJOFGRGDPFXEA-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-nitrophenol is a halogenated and nitrated phenolic compound that serves as a high-value synthetic intermediate in advanced chemical research. Its molecular architecture, incorporating bromine, fluorine, and nitro functional groups on a phenolic ring, makes it a versatile precursor for constructing complex molecules, particularly in medicinal and agrochemistry. The presence of multiple substituents allows for selective and sequential functionalization, enabling researchers to efficiently build diverse compound libraries. In pharmaceutical research, this compound is a key building block for developing active pharmaceutical ingredients (APIs) with targeted therapeutic properties . The structural motif of halogenated nitrophenols is frequently employed in the synthesis of compounds that interact with central nervous system receptors, as evidenced by related synthetic flavonoids exhibiting high affinity for benzodiazepine receptors and potent anxiolytic effects . In agrochemical research, this compound finds application in the synthesis of novel pesticides and herbicides . Its utility is demonstrated in patented preparation methods for analogous structures, such as 2-bromo-4-fluoro-6-nitrophenol, which is developed specifically for its agricultural biological activities, including fungicidal, sterilizing, and weeding effects . The compound's unique structure facilitates selective chemical reactions, making it an indispensable building block for industrial and research chemists seeking to create novel molecules with specific biological or physical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJOFGRGDPFXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735413
Record name 6-Bromo-3-fluoro-2-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872363-59-2
Record name 6-Bromo-3-fluoro-2-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-fluoro-2-nitrophenol
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-fluoro-2-nitrophenol (CAS Number 872363-59-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 6-Bromo-3-fluoro-2-nitrophenol (CAS 872363-59-2) is limited. This guide provides a comprehensive overview of the available data, supplemented with information on closely related compounds and general principles applicable to nitrophenols to offer a predictive and practical resource.

Core Compound Information

This compound is a halogenated and nitrated phenolic compound. Such structures are of significant interest in medicinal chemistry and materials science due to their potential as versatile synthetic intermediates. The interplay of the bromo, fluoro, nitro, and hydroxyl functional groups on the aromatic ring suggests a range of potential chemical transformations and biological activities.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers and computational models. The following table summarizes these properties.

PropertyValueSource
CAS Number 872363-59-2N/A
Molecular Formula C₆H₃BrFNO₃ChemScene[1]
Molecular Weight 236.00 g/mol ChemScene[1]
Purity ≥97%ChemScene[1]
Physical Form SolidSigma-Aldrich
Storage Conditions Room temperature, stored under nitrogenChemScene[1]
Topological Polar Surface Area (TPSA) 63.37 ŲChemScene[1]
logP 2.202ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 1ChemScene[1]
Safety and Handling

This compound is classified as a hazardous substance. The following hazard and precautionary statements have been identified:

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4)GHS07H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation (Category 2)GHS07H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye Damage (Category 1)GHS05H318: Causes serious eye damageP280, P305+P351+P338, P310
Skin Sensitization (Category 1)GHS07H317: May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P363, P501

Note: This is not an exhaustive list. Always refer to the material safety data sheet (MSDS) before handling this compound.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves the nitration of 2-bromo-5-fluorophenol. The starting material, 2-bromo-5-fluorophenol, can be synthesized from commercially available precursors. The subsequent nitration would likely proceed with a mixture of nitric acid and sulfuric acid.

G cluster_start Starting Material cluster_reaction Nitration Reaction cluster_product Product 2_bromo_5_fluorophenol 2-Bromo-5-fluorophenol reagents HNO₃ / H₂SO₄ 2_bromo_5_fluorophenol->reagents Reacts with product This compound reagents->product Yields conditions Controlled Temperature

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the procedure for a related compound and should be optimized for the specific synthesis of this compound.

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add a stoichiometric excess of concentrated nitric acid to concentrated sulfuric acid at 0°C. Allow the mixture to cool.

  • Dissolution of Starting Material: Dissolve 2-bromo-5-fluorophenol in a suitable inert solvent, such as dichloromethane or chloroform.

  • Nitration Reaction: Cool the solution of the starting material to 0°C. Slowly add the pre-cooled nitrating mixture dropwise to the solution while maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture over ice. Separate the organic layer, and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs are present in molecules with known biological activities. Nitrophenols, in general, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

Potential as an Agrochemical

The related compound, 2-bromo-4-fluoro-6-nitrophenol, has been patented for its fungicidal and herbicidal activities.[2] This suggests that this compound could also exhibit similar properties and may serve as a lead compound for the development of new agrochemicals.

Intermediate in Pharmaceutical Synthesis

Halogenated nitrophenols are valuable precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The bromine and nitro groups can be readily transformed into other functional groups, allowing for the construction of diverse molecular scaffolds. The fluorine atom can enhance metabolic stability and binding affinity of the final compound.

Logical Workflow for Biological Activity Screening

Given its potential as a novel chemical entity, a structured workflow is essential to evaluate the biological activity of this compound. The following diagram illustrates a general workflow for screening its potential as a fungicide or herbicide.

G cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_secondary Secondary Evaluation cluster_lead Lead Optimization synthesis Synthesis and Purification of This compound primary_assay Primary in vitro Assay (e.g., fungal growth inhibition) synthesis->primary_assay dose_response Dose-Response Curve (Determine IC₅₀) primary_assay->dose_response selectivity Selectivity Testing (against different fungal species/plant types) dose_response->selectivity toxicity Preliminary Toxicity Assessment (e.g., cytotoxicity assay) selectivity->toxicity lead_candidate Identification as Lead Candidate toxicity->lead_candidate

Caption: Logical workflow for evaluating the biological activity of a novel compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of new agrochemicals and pharmaceuticals. While detailed experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and potential applications based on the chemistry of related compounds. Further research is warranted to fully elucidate its chemical properties and biological activities.

References

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of 6-Bromo-3-fluoro-2-nitrophenol, a valuable substituted phenol derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 3-fluoro-2-nitrophenol, followed by a regioselective bromination to yield the target compound. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its successful implementation.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluoronitrobenzene to yield 3-fluoro-2-nitrophenol. The subsequent step is the regioselective electrophilic bromination of this intermediate at the position para to the hydroxyl group, yielding the final product.

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Regioselective Bromination A 2,6-Difluoronitrobenzene C 3-Fluoro-2-nitrophenol A->C  KOH, H₂O, Heat   B Potassium Hydroxide E This compound C->E  NBS, Acetonitrile, 0°C to RT   D N-Bromosuccinimide (NBS)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-2-nitrophenol

This procedure details the synthesis of the key intermediate, 3-fluoro-2-nitrophenol, from 2,6-difluoronitrobenzene.

Materials:

  • 2,6-Difluoronitrobenzene

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluoronitrobenzene (1 equivalent) in a 10% aqueous solution of potassium hydroxide (2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, carefully acidify the mixture with concentrated hydrochloric acid until it reaches a pH of approximately 1-2.

  • Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 3-fluoro-2-nitrophenol.

  • The crude product can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of 3-fluoro-2-nitrophenol to produce the final product. The regioselectivity is directed by the activating hydroxyl group to the para position.

Materials:

  • 3-Fluoro-2-nitrophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-fluoro-2-nitrophenol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Appearance
2,6-DifluoronitrobenzeneC₆H₃F₂NO₂159.0919064-24-5Colorless to yellow liquid
3-Fluoro-2-nitrophenolC₆H₄FNO₃157.10385-01-3Yellow to brown solid
This compoundC₆H₃BrFNO₃236.00872363-59-2Not specified

Table 1: Physical and chemical properties of reactants and products.

Reaction Step Starting Material Reagents Product Typical Yield
12,6-DifluoronitrobenzeneKOH, H₂O3-Fluoro-2-nitrophenol~70-80%
23-Fluoro-2-nitrophenolN-BromosuccinimideThis compound~80-90%

Table 2: Summary of reaction steps and expected yields.

Logical Relationships in Regioselective Bromination

The regioselectivity of the bromination in Step 2 is a critical aspect of this synthesis. The directing effects of the substituents on the 3-fluoro-2-nitrophenol ring dictate the position of the incoming electrophile (bromine).

Regioselectivity A 3-Fluoro-2-nitrophenol B Substituent Directing Effects A->B C -OH (ortho, para-directing, activating) B->C D -NO₂ (meta-directing, deactivating) B->D E -F (ortho, para-directing, deactivating) B->E F Analysis of Ring Positions B->F G Position 6: Para to -OH Meta to -NO₂ Favored F->G H Position 4: Ortho to -OH Meta to -NO₂ Possible F->H I Other positions disfavored F->I J Regioselective Bromination G->J H->J K Major Product: This compound J->K

Figure 2: Logical workflow for determining the regioselectivity of bromination.

This guide provides a comprehensive overview and practical instructions for the synthesis of this compound. The detailed protocols and analysis of the reaction pathway are intended to support researchers in the successful and efficient preparation of this compound for further investigation and application.

6-Bromo-3-fluoro-2-nitrophenol: A Technical Overview of Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of the available physical and chemical properties of 6-Bromo-3-fluoro-2-nitrophenol, a substituted aromatic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimentally derived data in peer-reviewed literature, this document primarily presents computed properties and information from commercial suppliers.

Chemical Identity and Structure

This compound is a halogenated and nitrated phenol with the chemical formula C₆H₃BrFNO₃. Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, a nitro group, and a hydroxyl group.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃BrFNO₃ChemScene[1]
Molecular Weight 236.00 g/mol ChemScene[1]
CAS Number 872363-59-2ChemScene[1]
Physical Form Pale-yellow to yellow-brown solid/powderSigma-Aldrich[2]
XlogP (Computed) 2.7PubChem[3]
Topological Polar Surface Area (TPSA) 63.37 ŲChemScene[4]
Hydrogen Bond Donors 1ChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]
Rotatable Bonds 1ChemScene[4]

Storage Conditions: Recommended storage is at room temperature, sealed in a dry environment under nitrogen.[1][2]

Spectral and Analytical Data

Detailed, experimentally verified spectral data such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this compound are not currently available in public databases. While suppliers may offer access to certificates of analysis with such data upon purchase, this information is not publicly accessible.

Acidity (pKa)

The experimental pKa value for this compound has not been reported in the surveyed literature. However, the acidity of substituted nitrophenols is a well-studied area. The presence of electron-withdrawing groups such as nitro, bromo, and fluoro substituents on the phenol ring is expected to increase the acidity (lower the pKa) compared to phenol (pKa ≈ 10).[5][6] The nitro group, particularly at the ortho and para positions, significantly stabilizes the phenoxide anion through resonance, leading to a notable increase in acidity.[5][7] The inductive effects of the halogen atoms also contribute to this stabilization.[7] For comparison, the pKa of 2-nitrophenol is approximately 7.2.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available as the experimental values themselves have not been published. Standard methodologies for determining properties such as melting point, boiling point, solubility, and pKa would be applicable.

Logical Relationships of Physical Properties

The interplay of the various substituents on the phenol ring dictates the overall physical properties of the molecule. The following diagram illustrates the conceptual relationships between the molecular structure and its expected physicochemical characteristics.

G A Molecular Structure (C₆H₃BrFNO₃) B Substituents (-Br, -F, -NO₂, -OH) A->B G Spectroscopic Properties (NMR, IR, MS) A->G determines signals C Polarity & Intermolecular Forces B->C F Acidity (pKa) B->F e⁻ withdrawing D Solubility C->D E Melting & Boiling Points C->E

Caption: Influence of molecular structure on physical properties.

Conclusion

This technical guide consolidates the currently available information on the physical properties of this compound. It is important to note the significant gap in experimentally determined data. Researchers and drug development professionals are advised to consider the computed nature of much of the available information and to perform experimental verification of these properties as needed for their specific applications. Further research is required to fully characterize this compound.

References

Spectroscopic Data of 6-Bromo-3-fluoro-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of predicted and theoretical spectroscopic data for the compound 6-Bromo-3-fluoro-2-nitrophenol. Due to the limited availability of experimental data in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed general experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. It is important to note that these are computationally generated values and should be confirmed with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was generated using online spectral database (nmrdb.org).

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
10.5 (approx.)s-OH
7.5 - 7.8m-Ar-H
7.2 - 7.4m-Ar-H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
150 - 155 (d)C-F
140 - 145C-NO₂
135 - 140C-OH
125 - 130 (d)C-H
120 - 125 (d)C-H
110 - 115C-Br

Note: 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The expected IR absorption bands are based on the functional groups present in the molecule.

Table 3: Theoretical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch
1520 - 1560StrongAsymmetric NO₂ stretch
1340 - 1380StrongSymmetric NO₂ stretch
1200 - 1300StrongC-O stretch
1000 - 1100StrongC-F stretch
600 - 700MediumC-Br stretch
Mass Spectrometry (MS)

The predicted mass spectral data is based on the isotopic distribution of bromine.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Assignment
235~100[M]⁺ (with ⁷⁹Br)
237~98[M]⁺ (with ⁸¹Br)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30-45 degrees

    • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Instrument: 100 MHz (or higher) NMR Spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Number of Scans: 1024 or more (depending on sample concentration)

    • Relaxation Delay: 2.0 s

    • Pulse Width: 30 degrees

    • Spectral Width: 0 to 200 ppm

FT-IR Spectroscopy

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Instrument: FT-IR Spectrometer with a Universal ATR accessory.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample to a final concentration of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50 - 500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

Caption: Workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide: Solubility of 6-Bromo-3-fluoro-2-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-3-fluoro-2-nitrophenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility in a range of common organic solvents, based on established chemical principles and data for analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative solubility data.

Predicted Solubility Profile

The solubility of a solute in a solvent is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2][3] this compound is a substituted aromatic compound containing a polar hydroxyl group (-OH), a nitro group (-NO2), and halogen substituents (-Br, -F). These functional groups impart a degree of polarity to the molecule. The presence of the aromatic ring also contributes non-polar characteristics. Therefore, its solubility is expected to be highest in polar aprotic and polar protic organic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions.

Based on the solubility of similar phenolic compounds, the expected qualitative solubility of this compound in various organic solvents is summarized in the table below.

Solvent ClassSolvent ExamplesPredicted Qualitative SolubilityRationale
Polar Aprotic Acetone, AcetonitrileHighThese solvents have strong dipole moments that can interact favorably with the polar functional groups of the solute. Acetone is often a good solvent for nitrophenols.[4]
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, readily solvating the hydroxyl and nitro groups of the solute. Phenolic compounds generally show good solubility in alcohols.[5][6][7][8]
Ethers Diethyl EtherModerate to HighDiethyl ether is a moderately polar solvent that is a hydrogen bond acceptor and can dissolve many organic compounds. Nitrophenols are generally soluble in diethyl ether.[5][6][7]
Halogenated DichloromethaneModerateDichloromethane is a polar aprotic solvent with a moderate dipole moment, which should allow for the dissolution of the solute.
Aromatic Toluene, BenzeneLow to ModerateWhile the aromatic ring of the solute can interact with these non-polar solvents via van der Waals forces, the polar functional groups will limit solubility.
Non-polar Hexane, CyclohexaneLowThe significant polarity of the solute due to the hydroxyl and nitro groups makes it unlikely to be soluble in non-polar aliphatic solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following details a common method for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker with temperature control

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks

Procedure: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For solvents where the solid remains suspended, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Dilute this aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Select Solute and Solvents add_excess Add Excess Solute to a Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate phase_separation Phase Separation (Settling or Centrifugation) equilibrate->phase_separation sample_supernatant Withdraw a Known Volume of Supernatant phase_separation->sample_supernatant dilute_sample Dilute Sample to a Known Volume sample_supernatant->dilute_sample quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute_sample->quantify calculate Calculate Solubility quantify->calculate end End: Report Solubility Data calculate->end

Figure 1: Experimental workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, potential biological effects, and handling protocols for 6-Bromo-3-fluoro-2-nitrophenol (CAS No. 872363-59-2). Due to the limited availability of specific experimental data for this compound, this guide incorporates information from its Safety Data Sheet (SDS) and relevant toxicological studies on structurally similar halogenated nitrophenols. This approach allows for an informed understanding of its potential hazards and the necessary precautions for its handling and use in a research and development setting.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid.[1] Its chemical structure and basic properties are summarized in the table below.

PropertyValueSource
CAS Number 872363-59-2[1][2]
Molecular Formula C₆H₃BrFNO₃[2]
Molecular Weight 236.00 g/mol [2]
Physical Form Pale-yellow to Yellow-brown Solid[1]
Purity ≥95% - ≥97%[1][2]
Storage Temperature Room temperature, sealed in dry, 2-8°C recommended[1][2]
IUPAC Name This compound
InChI Key CQJOFGRGDPFXEA-UHFFFAOYSA-N

Hazard Identification and Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The available safety information indicates several potential health risks.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Note: The GHS classification is based on data for the closely related isomer 2-Bromo-3-fluoro-6-nitrophenol.[3] Always refer to the specific SDS provided by the supplier.

Safety and Precautionary Statements

The following precautionary statements are recommended for handling this compound:

TypeStatement CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Potential Biological Effects and Toxicological Insights from Related Compounds

Studies on 2,6-DHNPs have demonstrated significant cardiotoxic and neurotoxic effects in zebrafish embryos. These effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress, apoptosis, and subsequent developmental abnormalities.

Proposed Signaling Pathway for Dihalogenated Nitrophenol-Induced Cardiotoxicity

The following diagram illustrates the proposed signaling pathway for cardiotoxicity induced by dihalogenated nitrophenols, based on findings from zebrafish studies. This pathway may be relevant for understanding the potential toxicity of this compound.

G DHNP Dihalogenated Nitrophenol (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) DHNP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CardiacLooping Inhibited Cardiac Looping Apoptosis->CardiacLooping HeartFailure Cardiac Failure CardiacLooping->HeartFailure

Caption: Proposed signaling pathway for dihalogenated nitrophenol-induced cardiotoxicity.

Experimental Protocols for Assessing Potential Toxicity

The following are detailed methodologies for key experiments relevant to assessing the potential toxicity of this compound, based on established protocols for similar compounds.

Zebrafish Cardiotoxicity and Developmental Toxicity Assay

This protocol is adapted from studies on dihalogenated nitrophenols and provides a framework for assessing cardiotoxic and developmental effects.

G cluster_setup Experiment Setup cluster_assessment Assessment cluster_data Data Analysis EmbryoCollection Collect Zebrafish Embryos (e.g., 4 hours post-fertilization) Exposure Expose Embryos to Varying Concentrations of Test Compound EmbryoCollection->Exposure HatchingRate Monitor Hatching Rate (e.g., at 48, 72 hpf) Exposure->HatchingRate Morphology Observe for Morphological Defects (e.g., pericardial edema, spinal curvature) Exposure->Morphology HeartRate Measure Heart Rate Exposure->HeartRate ROS Assess ROS Production (e.g., using DCFH-DA staining) Exposure->ROS Apoptosis Quantify Apoptosis (e.g., using Acridine Orange staining) Exposure->Apoptosis LC50 Calculate LC50 HatchingRate->LC50 EC50 Calculate EC50 for specific defects Morphology->EC50 StatisticalAnalysis Perform Statistical Analysis HeartRate->StatisticalAnalysis ROS->StatisticalAnalysis Apoptosis->StatisticalAnalysis

Caption: Experimental workflow for zebrafish toxicity assessment.

Methodology:

  • Embryo Collection and Exposure: Collect healthy zebrafish embryos and place them in multi-well plates. Expose embryos to a range of concentrations of this compound dissolved in embryo medium. Include a vehicle control group.

  • Assessment of Developmental Toxicity: At 24, 48, 72, and 96 hours post-fertilization (hpf), record mortality and hatching rates. Observe and document any morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.

  • Cardiotoxicity Assessment: At 48 and 72 hpf, measure the heart rate of the embryos. Assess for any cardiac looping defects or arrhythmias.

  • Reactive Oxygen Species (ROS) Detection: At a designated time point (e.g., 72 hpf), incubate the embryos with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect the presence of ROS. Visualize and quantify fluorescence using a fluorescence microscope.

  • Apoptosis Assay: To assess apoptosis, stain the embryos with Acridine Orange. Image the embryos and quantify the number of apoptotic cells.

In Vitro Fungicidal Activity Assay

Based on patent literature for similar compounds, this compound may possess fungicidal properties. A standard in vitro assay can be used to evaluate this.

Methodology:

  • Preparation of Fungal Cultures: Grow selected fungal species (e.g., Aspergillus niger, Fusarium oxysporum) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Preparation of Test Compound: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Agar Disc Diffusion Assay:

    • Spread a suspension of the fungal spores onto the surface of PDA plates.

    • Place sterile filter paper discs impregnated with different concentrations of the test compound onto the agar surface.

    • Include a solvent control and a positive control (a known fungicide).

    • Incubate the plates at an appropriate temperature until fungal growth is evident in the control plates.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger diameter indicates greater fungicidal activity.

Herbicidal Activity Assay

The structural similarity to other herbicidal nitrophenols suggests potential herbicidal activity. A seed germination and seedling growth assay can be used for preliminary screening.

Methodology:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in water or a suitable solvent.

  • Seed Germination Assay:

    • Place seeds of a model plant (e.g., Arabidopsis thaliana, cress) on filter paper in petri dishes.

    • Moisten the filter paper with the test solutions of varying concentrations. Include a water/solvent control.

    • Incubate the petri dishes under controlled light and temperature conditions.

  • Seedling Growth Assay:

    • For post-emergence evaluation, spray young seedlings with the test solutions.

  • Data Analysis: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings. For post-emergence tests, visually assess the degree of phytotoxicity (e.g., chlorosis, necrosis).

Conclusion

This compound is a chemical compound that requires careful handling due to its potential for acute toxicity, skin and eye irritation, and respiratory effects. While specific toxicological data for this compound is limited, studies on analogous dihalogenated nitrophenols suggest potential for cardiotoxic and neurotoxic effects, possibly mediated by oxidative stress. Furthermore, its chemical structure indicates a potential for fungicidal and herbicidal activities. Researchers and drug development professionals should adhere to the safety precautions outlined in the Safety Data Sheet, utilize appropriate personal protective equipment, and work in a well-ventilated area. The experimental protocols provided in this guide offer a starting point for the biological evaluation of this compound and its derivatives. Further research is warranted to fully characterize the toxicological profile and potential applications of this compound.

References

An In-depth Technical Guide to Commercial Sourcing of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement of high-quality, well-characterized chemical starting materials is a critical first step in the research and development pipeline. This guide provides a technical overview of the commercial suppliers for 6-Bromo-3-fluoro-2-nitrophenol (CAS Number: 872363-59-2), a key building block in various synthetic applications.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₃BrFNO₃

  • Molecular Weight: 236.00 g/mol

Commercial Supplier Data

The following table summarizes the offerings for this compound from a selection of commercial suppliers. Purity levels and the availability of technical documentation are key considerations for research and development purposes.

SupplierCatalog NumberPurityAdditional Information
ChemSceneCS-0157205≥97%Storage at room temperature, under nitrogen is recommended.[1]
Sigma-AldrichBL3H1F1C801695%The product is a pale-yellow to yellow-brown solid.[2]
AChemBlockX18702795%Custom quotes are available for this product.[3]

Note: Pricing and availability are subject to change and typically require a direct inquiry or quote from the supplier.

Experimental Protocols and Applications

While specific experimental protocols for the use of this compound are proprietary to the end-user's research, its structural motifs suggest its utility as an intermediate in the synthesis of more complex molecules. The presence of bromo, fluoro, and nitro functionalities on a phenol ring allows for a variety of chemical transformations. For instance, nitrophenols are common precursors in the synthesis of various pharmaceuticals.

A general procedure for the preparation of a related compound, 2-bromo-4-fluoro-6-nitrophenol, involves the nitration of 2-bromo-4-fluorophenol with a mixture of sulfuric and nitric acid.[4] This highlights a potential synthetic route for related nitrophenol compounds.

Procurement Workflow

The process of acquiring a specialized chemical like this compound for research purposes follows a structured workflow. This ensures that the procured material meets the necessary quality and safety standards for its intended application.

G A Identify Chemical Requirement (this compound) B Search Commercial Supplier Databases (e.g., Sigma-Aldrich, ChemScene) A->B C Compare Supplier Specifications (Purity, Quantity, Price) B->C D Request Quotation and Lead Time C->D E Review Technical Documents (Certificate of Analysis, SDS) D->E F Place Purchase Order E->F G Receive and Log Chemical F->G H Quality Control Verification (Optional) G->H I Store According to SDS H->I

Procurement Workflow for a Specialized Chemical.

This guide provides a foundational overview for the commercial sourcing of this compound. Researchers are encouraged to contact suppliers directly for the most current information and to ensure the procured material meets the specific requirements of their experimental designs.

References

6-Bromo-3-fluoro-2-nitrophenol: A Versatile Fluorinated Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromo-3-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and a hydroxyl group on a benzene ring, offers a rich platform for a variety of chemical transformations. This trifecta of reactive sites allows for the strategic and regioselective introduction of diverse functionalities, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. The presence of the fluorine atom is of particular interest in drug discovery, as its incorporation can significantly enhance metabolic stability, binding affinity, and lipophilicity of the target molecule.

Chemical Properties and Data

This compound is a solid at room temperature with the following key properties:

PropertyValueSource
CAS Number 872363-59-2[1][2]
Molecular Formula C₆H₃BrFNO₃[1]
Molecular Weight 236.00 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid[2]
Purity ≥95%[1][2]
Storage Room temperature, sealed in dry, under nitrogen, 2-8°C[1][2]

Computational Chemistry Data:

DescriptorValueSource
Topological Polar Surface Area (TPSA) 63.37 Ų[1]
LogP 2.202[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Synthesis of this compound

A potential synthetic pathway is the nitration of 6-bromo-3-fluorophenol. The directing effects of the hydroxyl (-OH) and fluoro (-F) groups (ortho-, para-directing) and the bromo (-Br) group (ortho-, para-directing) would need to be carefully considered to achieve the desired 2-nitro substitution. The nitro group is introduced ortho to the hydroxyl group, likely due to the strong activating and directing effect of the hydroxyl group.

Hypothetical Synthetic Workflow:

G cluster_0 Synthesis of this compound start 6-Bromo-3-fluorophenol reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) start->reagents Reacts with reaction Electrophilic Nitration reagents->reaction To perform product This compound reaction->product Yields purification Purification (e.g., Recrystallization, Chromatography) product->purification Is purified by final_product Pure this compound purification->final_product To obtain

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Protocol (based on synthesis of 2-bromo-4-fluoro-6-nitrophenol)[3]:

Materials:

  • 2-Bromo-4-fluorophenol (starting material for the analogous reaction)

  • Chloroform

  • Sulfuric acid

  • Nitric acid

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the bromofluorophenol in a suitable solvent such as chloroform in a reaction flask.

  • Prepare a nitrating mixture of sulfuric acid and nitric acid. The molar ratio of the acid mixture and the bromofluorophenol is a critical parameter to control.

  • Cool the reaction flask in an ice bath to maintain a low temperature (e.g., 0-5 °C).

  • Add the nitrating mixture dropwise to the solution of the bromofluorophenol with constant stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature for a specific duration. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Separate the organic layer and wash it sequentially with water and a saturated sodium chloride solution.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure nitrated phenol.

Note: This is a generalized protocol and the specific conditions (e.g., reaction time, temperature, and stoichiometry) would need to be optimized for the synthesis of this compound.

Reactivity and Applications as a Fluorinated Building Block

The strategic placement of multiple functional groups on the aromatic ring of this compound makes it a versatile precursor for a variety of downstream products. The hydroxyl, nitro, and bromo groups can be selectively manipulated to introduce new functionalities and build molecular complexity.

Key Reactions and Potential Transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine and bromine atoms, activated by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution with various nucleophiles like amines, alkoxides, and thiolates. This allows for the introduction of a wide range of substituents onto the aromatic core.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

  • Ether and Ester Formation: The phenolic hydroxyl group can be easily converted into ethers or esters through Williamson ether synthesis or esterification reactions, respectively. This allows for the modification of the molecule's polarity and steric properties.

Potential Application in the Synthesis of Heterocyclic Compounds:

The diverse reactivity of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. For instance, the corresponding amino phenol, obtained after the reduction of the nitro group, can be used as a precursor for the synthesis of benzoxazoles, benzimidazoles, and other fused heterocyclic systems.

Illustrative Synthetic Pathway to a Benzofuran Derivative:

One potential application of this compound is in the synthesis of substituted benzofurans, which are known to exhibit a wide range of biological activities.[4][5][6]

G cluster_1 Potential Synthetic Application: Benzofuran Synthesis start This compound step1 Reduction of Nitro Group (e.g., SnCl₂/HCl) start->step1 intermediate1 2-Amino-6-bromo-3-fluorophenol step1->intermediate1 step2 Reaction with α-haloketone (e.g., R-COCH₂Br) intermediate1->step2 intermediate2 Intermediate Ether step2->intermediate2 step3 Intramolecular Cyclization (e.g., Acid or Base Catalyzed) intermediate2->step3 product Substituted Benzofuran Derivative step3->product

Caption: A potential pathway for the synthesis of a benzofuran derivative.

Note: While this technical guide provides a comprehensive overview based on available information, further experimental validation is necessary to establish detailed protocols and explore the full synthetic potential of this compound. The provided reaction schemes and workflows are illustrative and based on established chemical principles. Researchers are encouraged to consult relevant literature and perform their own optimizations.

References

Methodological & Application

Applications of 6-Bromo-3-fluoro-2-nitrophenol in Organic Synthesis: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 6-Bromo-3-fluoro-2-nitrophenol, a substituted aromatic compound, presents itself as a versatile intermediate for organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a reactive hydroxyl group, a nitro group amenable to various transformations, and strategically placed halogen atoms, offers a rich platform for the construction of complex molecular architectures. While specific documented applications remain niche, its structural motifs suggest potential utility in the synthesis of heterocyclic compounds and other valuable chemical entities.

This application note explores the prospective applications of this compound based on the known reactivity of similarly substituted phenols and nitrophenols. Detailed experimental protocols, while not available for this specific molecule in the public domain, can be extrapolated from established synthetic methodologies for analogous compounds.

Potential Synthetic Applications

The chemical structure of this compound allows for a variety of synthetic transformations, making it a potentially valuable building block for medicinal and agricultural chemists.

1. Synthesis of Substituted Benzoxazines:

The ortho-nitro-phenol moiety is a classic precursor for the synthesis of benzoxazines and their derivatives. The nitro group can be reduced to an amine, which can then undergo condensation with an aldehyde or ketone to form the oxazine ring. The presence of the bromo and fluoro substituents on the aromatic ring would lead to the formation of novel, highly functionalized benzoxazine scaffolds. These scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.

2. Synthesis of Benzofurans and other Heterocycles:

The hydroxyl and bromo groups on the phenol ring are suitably positioned for intramolecular cyclization reactions to form benzofurans. Following the reduction of the nitro group, the resulting amino group could also participate in cyclization reactions to form various other nitrogen-containing heterocycles.

3. Intermediate in Agrochemical Synthesis:

Based on the documented applications of structurally related compounds, such as 2-bromo-4-fluoro-6-nitrophenol which has shown herbicidal and fungicidal activity, it is plausible that this compound could serve as a key intermediate in the development of new agrochemicals. The specific arrangement of the substituents may impart unique biological properties to the final products.

Experimental Protocols (Hypothetical)

Table 1: Hypothetical Reaction Conditions for Derivatives of this compound
ReactionReagents and ConditionsExpected Product
Nitro Group Reduction Fe/NH₄Cl, Ethanol/Water, Reflux2-Amino-6-bromo-3-fluorophenol
Benzoxazine Formation 1. Fe/NH₄Cl, EtOH/H₂O, Reflux2. Paraformaldehyde, Toluene, Reflux7-Bromo-4-fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one

Detailed Methodologies

Protocol 1: Synthesis of 2-Amino-6-bromo-3-fluorophenol (Hypothetical)

This protocol describes the reduction of the nitro group of this compound to an amino group, a crucial step for many subsequent transformations.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography to obtain 2-Amino-6-bromo-3-fluorophenol.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic pathways starting from this compound.

Synthetic_Pathways This compound This compound 2-Amino-6-bromo-3-fluorophenol 2-Amino-6-bromo-3-fluorophenol This compound->2-Amino-6-bromo-3-fluorophenol Reduction (e.g., Fe/NH4Cl) Substituted Benzofuran Substituted Benzofuran This compound->Substituted Benzofuran Intramolecular Cyclization Substituted Benzoxazine Substituted Benzoxazine 2-Amino-6-bromo-3-fluorophenol->Substituted Benzoxazine Condensation with Aldehyde/Ketone

Caption: Potential synthetic routes from this compound.

Experimental_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start This compound ReactionStep Reduction of Nitro Group Start->ReactionStep Filtration Filtration ReactionStep->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 2-Amino-6-bromo-3-fluorophenol Purification->Product

Caption: General workflow for the reduction of this compound.

Conclusion

This compound holds promise as a valuable building block in organic synthesis. Its potential for transformation into a variety of heterocyclic structures warrants further investigation by researchers in medicinal and materials chemistry. The development of specific and optimized protocols for its application will be crucial in unlocking its full synthetic potential.

Disclaimer: The experimental protocols provided are hypothetical and based on general chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

References

Application Notes and Protocols for 6-Bromo-3-fluoro-2-nitrophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromo-3-fluoro-2-nitrophenol as a key building block in the synthesis of novel therapeutic agents. The protocols and data presented herein are intended to guide researchers in the development of potent and selective inhibitors for clinically relevant targets.

Introduction

This compound is a versatile substituted phenol that serves as a valuable starting material in multi-step organic synthesis. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a nitro group that can be readily converted to other functionalities, makes it an attractive scaffold for medicinal chemists. This document focuses on its application in the synthesis of macrocyclic Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, a promising class of drugs for the treatment of inflammatory and autoimmune diseases.[1]

Therapeutic Target: IRAK-4 and Its Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Upon activation, IRAK-4 phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn regulate the expression of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK-4 signaling pathway is implicated in the pathophysiology of various inflammatory and autoimmune disorders, including rheumatoid arthritis, lupus, and inflammatory bowel disease. Consequently, the development of small molecule inhibitors of IRAK-4 is a major focus of contemporary drug discovery.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate in the development of IRAK-4 inhibitors, starting from this compound.

Protocol 1: Benzylation of this compound

This protocol describes the protection of the phenolic hydroxyl group of this compound as a benzyl ether. This step is crucial to prevent unwanted side reactions in subsequent synthetic transformations.[1]

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 90°C and stir for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(benzyloxy)-1-bromo-4-fluoro-3-nitrobenzene.

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of the brominated intermediate with a suitable boronic acid or ester to construct the core of the macrocyclic inhibitor.

Materials:

  • 2-(Benzyloxy)-1-bromo-4-fluoro-3-nitrobenzene (from Protocol 1)

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine 2-(benzyloxy)-1-bromo-4-fluoro-3-nitrobenzene (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100°C and stir under an inert atmosphere for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table presents illustrative in vitro potency data for a hypothetical series of macrocyclic IRAK-4 inhibitors derived from the this compound scaffold. This data demonstrates the structure-activity relationship (SAR) that could be explored to optimize potency.

Compound IDR Group ModificationIRAK-4 IC₅₀ (nM)
MACRO-1 -H150
MACRO-2 -CH₃75
MACRO-3 -OCH₃50
MACRO-4 -Cl25
MACRO-5 -CF₃10

Visualizations

Experimental Workflow

experimental_workflow start This compound step1 Protocol 1: Benzylation (BnBr, K2CO3, ACN) start->step1 intermediate 2-(Benzyloxy)-1-bromo-4-fluoro-3-nitrobenzene step2 Protocol 2: Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) intermediate->step2 step1->intermediate final_product Macrocyclic IRAK-4 Inhibitor Core step2->final_product

Caption: Synthetic workflow for an IRAK-4 inhibitor core.

IRAK-4 Signaling Pathway

IRAK4_pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Macrocyclic Inhibitor (derived from This compound) Inhibitor->IRAK4

Caption: Simplified IRAK-4 signaling cascade and point of inhibition.

References

Application Notes and Protocols: Reaction of 6-Bromo-3-fluoro-2-nitrophenol with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-fluoro-2-nitrophenol is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its electron-deficient aromatic ring, activated by the presence of a nitro group and halogen substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide variety of amine functionalities, leading to the synthesis of a diverse library of substituted aminophenol derivatives. These derivatives are valuable scaffolds for the development of novel therapeutic agents, particularly in the field of oncology as kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the reaction of this compound with various primary and secondary amines.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core reaction involves the displacement of the bromine atom at the C6 position of this compound by an amine nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3][4][5][6] The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction. The fluorine atom at the C3 position also contributes to the electrophilicity of the aromatic ring. Generally, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[3][5]

dot graph { graph [rankdir="LR", splines=true, overlap=false, labelloc="t", label="General Reaction Scheme", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

reactant1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="Amine (R1R2NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="6-(Substituted-amino)-3-fluoro-2-nitrophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; byproduct [label="HBr", fillcolor="#F1F3F4", fontcolor="#202124"];

reactant1 -> product [label="+ R1R2NH\n(Base, Solvent, Δ)", color="#34A853"]; product -> byproduct [label="forms", style=dashed, color="#EA4335"]; } dot Figure 1. General reaction of this compound with amines.

Applications in Drug Discovery: Kinase Inhibitors

Substituted aminophenols are recognized as privileged scaffolds in the design of kinase inhibitors.[1][2][7][8][9] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminophenol core can be strategically modified to interact with the ATP-binding site of various kinases, leading to their inhibition and the disruption of cancer cell proliferation and survival.

Derivatives of this compound are precursors to compounds that have been investigated as inhibitors of several important kinase families, including:

  • Phosphatidylinositol 3-kinases (PI3Ks): These enzymes are central to the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[9]

  • Tyrosine Kinases (e.g., Tie-2, EphB4, Src, KDR, Abl, b-Raf): This broad family of kinases is involved in angiogenesis, cell growth, and differentiation, and are validated targets in oncology.[1]

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1]

  • c-Jun N-terminal Kinases (JNKs): These are involved in stress responses and can contribute to both cell survival and apoptosis.[8]

The development of potent and selective kinase inhibitors is a major focus of modern drug discovery, and the aminophenol derivatives synthesized from this compound represent a promising avenue for the discovery of new anticancer therapeutics.

dot graph { graph [rankdir="TB", splines=true, overlap=false, labelloc="t", label="Kinase Inhibition Workflow", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Reaction with Amines\n(SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Substituted Aminophenol Library", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Screening for Kinase Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step4 [label="Lead Compound Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; step5 [label="Structure-Activity Relationship (SAR) Studies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; step6 [label="Optimized Kinase Inhibitor", fillcolor="#202124", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; } dot Figure 2. Workflow for developing kinase inhibitors.

Experimental Protocols

The following protocols provide general guidelines for the reaction of this compound with primary and secondary amines. Optimal reaction conditions may vary depending on the specific amine used and should be determined empirically.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(benzylamino)-3-fluoro-2-nitrophenol.

Protocol 2: Reaction with a Secondary Cyclic Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in acetonitrile.

  • Add morpholine (1.5 eq) and triethylamine (2.0 eq) to the solution.

  • Heat the mixture to 100-120 °C for the specified reaction time, monitoring by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash chromatography to yield 3-fluoro-6-(morpholin-4-yl)-2-nitrophenol.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the nucleophilic aromatic substitution of this compound with a selection of primary and secondary amines. These values are illustrative and may require optimization for specific substrates and scales.

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1001275-85
4-MethoxyanilineCs₂CO₃Dioxane110880-90
BenzylamineK₂CO₃DMF90685-95
CyclopropylamineNaHTHF651060-70
MorpholineEt₃NMeCN1101670-80
PiperidineK₂CO₃DMSO1201275-85
N-MethylpiperazineDIPEANMP1302465-75

Note: Yields are based on isolated and purified products.

Conclusion

The reaction of this compound with a diverse range of amines provides a robust and efficient method for the synthesis of substituted aminophenol derivatives. These products serve as valuable building blocks in drug discovery, particularly for the development of novel kinase inhibitors with potential applications in cancer therapy. The protocols and data presented herein offer a solid foundation for researchers to explore this versatile chemical transformation and to generate novel compounds for biological evaluation. Further optimization of reaction conditions and exploration of a wider variety of amine nucleophiles will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 6-Bromo-3-fluoro-2-nitrophenol. This versatile building block is of significant interest in medicinal chemistry and materials science, and successful C-C bond formation is crucial for the synthesis of novel derivatives. The protocols outlined below are based on established methodologies for sterically hindered and electronically challenging substrates.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable in the synthesis of biaryls, a common motif in many biologically active compounds and functional materials.[3][4] this compound presents a unique synthetic challenge due to the steric hindrance around the bromine atom, caused by the adjacent nitro group, and the electronic effects of the fluorine and nitro substituents.[5][6] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for achieving high coupling efficiency.

Key Considerations for a Successful Coupling

Several factors must be considered when developing a Suzuki coupling protocol for this compound:

  • Catalyst and Ligand: Due to the steric hindrance, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7] Palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[7]

  • Base: The choice of base is crucial for the transmetalation step. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often effective.[6][7] The base activates the boronic acid partner for transmetalation to the palladium center.[8]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in the presence of water, are typically used. The choice of solvent can significantly influence the solubility of the reactants and the stability of the catalytic species.[6]

  • Reaction Temperature: Elevated temperatures (typically 80-120 °C) are often necessary to overcome the activation energy for sterically hindered substrates.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is adapted from established procedures for sterically hindered aryl bromides.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equiv)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using an N-Heterocyclic Carbene (NHC) Ligand Precursor

This protocol utilizes a robust NHC-palladium catalyst system, which has shown high efficacy for hindered substrates.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • --INVALID-LINK--palladium(II) dimer ([Pd(IPr)Cl]₂) (1-3 mol%)

  • Potassium tert-butoxide (t-BuOK) (2-3 equiv)

  • Anhydrous toluene

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, [Pd(IPr)Cl]₂, and t-BuOK.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions and their effects on the yield of Suzuki coupling reactions with sterically hindered substrates, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Effect of Different Ligands on the Coupling of a Hindered Aryl Bromide

EntryLigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
1PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100<10
2PCy₃Pd(OAc)₂K₃PO₄Toluene10045
3SPhosPd₂(dba)₃K₃PO₄Dioxane10092
4XPhosPd(OAc)₂K₃PO₄Toluene11095
5IPr[Pd(IPr)Cl]₂t-BuOKToluene90>99[6]

Data is synthesized from literature for representative sterically hindered substrates and may need optimization for this compound.[6][7]

Table 2: Optimization of Base for the Coupling of a Hindered Aryl Bromide

EntryBaseCatalyst SystemSolventTemperature (°C)Yield (%)
1K₂CO₃Pd(OAc)₂/SPhosDioxane/H₂O10075
2Cs₂CO₃Pd(OAc)₂/SPhosDioxane10088
3K₃PO₄Pd(OAc)₂/SPhosDioxane/H₂O10094
4t-BuOK[Pd(IPr)Cl]₂Toluene90>99[6]

Data is based on established findings for similar substrates and serves as a guideline.[6][7]

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst (Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base) B 2. Add Solvent A->B C 3. Degas Mixture B->C D 4. Heat and Stir (80-120 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 R1-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R2-B(OR)2 pd_complex2 R1-Pd(II)L_n-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R1-R2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, specifically benzoxazoles and phenoxazines, starting from 6-Bromo-3-fluoro-2-nitrophenol. The described synthetic routes are robust and amenable to the preparation of a variety of substituted heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Benzoxazoles and phenoxazines, in particular, are privileged structures known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The starting material, this compound, is a readily available substituted phenol that, through a strategic two-step synthetic sequence, can be converted into highly functionalized benzoxazole and phenoxazine derivatives. This document outlines the reduction of the nitro group to form a key aminophenol intermediate, followed by its cyclization to the target heterocyclic systems.

Synthetic Strategy Overview

The synthesis commences with the selective reduction of the nitro group of this compound to yield 2-amino-6-bromo-3-fluorophenol. This intermediate is then subjected to distinct cyclization conditions to afford either benzoxazole or phenoxazine derivatives.

Synthesis_Overview Start This compound Intermediate 2-Amino-6-bromo-3-fluorophenol Start->Intermediate Reduction Benzoxazole Substituted Benzoxazoles Intermediate->Benzoxazole Cyclization (e.g., with Aldehydes) Phenoxazine Substituted Phenoxazines Intermediate->Phenoxazine Oxidative Cyclization

Caption: Overall synthetic workflow from the starting material to the target heterocyclic compounds.

Part 1: Synthesis of 2-Amino-6-bromo-3-fluorophenol

The initial and crucial step is the chemoselective reduction of the nitro group in this compound to an amine functionality without affecting the bromo and fluoro substituents. Several methods are effective for this transformation.

Experimental Protocols

Method A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Filter aid (e.g., Celite®)

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

    • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-bromo-3-fluorophenol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Method B: Chemical Reduction with Tin(II) Chloride

This is a classic and reliable method for nitro group reduction in the presence of halogens.

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethyl acetate, add Tin(II) chloride dihydrate (3.0-5.0 eq).

    • Slowly add concentrated hydrochloric acid at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation
MethodReagentsTypical Yield (%)Purity (%)Reaction Time (h)
Catalytic HydrogenationH₂, 10% Pd/C, Methanol90-98>952-6
Chemical ReductionSnCl₂·2H₂O, HCl, Ethyl Acetate85-95>904-8

Part 2: Synthesis of Substituted Benzoxazoles

The synthesized 2-amino-6-bromo-3-fluorophenol is a versatile precursor for the construction of the benzoxazole ring system through condensation with various electrophilic partners.

Benzoxazole_Synthesis Aminophenol 2-Amino-6-bromo-3-fluorophenol Intermediate Schiff Base Intermediate Aminophenol->Intermediate Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Benzoxazole 7-Bromo-4-fluoro-2-substituted-benzoxazole Intermediate->Benzoxazole Oxidative Cyclization

Caption: General reaction pathway for the synthesis of 2-substituted benzoxazoles.

Experimental Protocol: Condensation with Aldehydes
  • Materials:

    • 2-Amino-6-bromo-3-fluorophenol

    • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

    • Ethanol or Acetic Acid

    • Oxidizing agent (e.g., air, DDQ, MnO₂) - optional, depending on the conditions

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-6-bromo-3-fluorophenol (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent like ethanol or acetic acid.

    • The reaction can be heated to reflux and monitored by TLC. In some cases, an oxidizing agent is added to facilitate the cyclization of the intermediate Schiff base. For aerobic oxidation, the reaction can be refluxed open to the air.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography to yield the desired 7-Bromo-4-fluoro-2-substituted-benzoxazole.

Data Presentation
R-group of AldehydeReaction ConditionsTypical Yield (%)
PhenylEthanol, reflux, air, 12 h75-85
4-ChlorophenylAcetic acid, reflux, 6 h80-90
4-MethoxyphenylEthanol, DDQ, rt, 4 h70-80

Part 3: Synthesis of Substituted Phenoxazines

The synthesis of phenoxazines from 2-amino-6-bromo-3-fluorophenol typically involves an oxidative dimerization process.

Phenoxazine_Synthesis Aminophenol1 2-Amino-6-bromo-3-fluorophenol Dimer Dimeric Intermediate Aminophenol1->Dimer Oxidative Coupling Aminophenol2 2-Amino-6-bromo-3-fluorophenol Aminophenol2->Dimer Phenoxazine Dibromo-difluoro-diaminophenoxazine Dimer->Phenoxazine Cyclization

Caption: Oxidative dimerization pathway for the synthesis of phenoxazines.

Experimental Protocol: Oxidative Cyclization
  • Materials:

    • 2-Amino-6-bromo-3-fluorophenol

    • Oxidizing agent (e.g., Potassium ferricyanide (K₃[Fe(CN)₆]), Manganese dioxide (MnO₂), or air with a catalyst)

    • A suitable solvent (e.g., Acetone, Dichloromethane, or a biphasic system)

    • Base (e.g., Potassium carbonate (K₂CO₃))

  • Procedure:

    • Dissolve 2-amino-6-bromo-3-fluorophenol (1.0 eq) in a suitable solvent.

    • Add the oxidizing agent (typically 2.0-3.0 eq) and a base if required.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC for the formation of the colored phenoxazine product.

    • Upon completion, filter off any insoluble materials.

    • If the reaction is in an organic solvent, wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be purified by column chromatography or recrystallization.

Data Presentation
Oxidizing AgentBaseSolventTypical Yield (%)
K₃[Fe(CN)₆]K₂CO₃Acetone/Water60-75
MnO₂-Dichloromethane55-70
Air/Co(salen)-Acetonitrile65-80

Conclusion

The protocols described herein provide a clear and efficient pathway for the synthesis of functionalized benzoxazoles and phenoxazines from this compound. These methods are adaptable and can be applied to generate a library of heterocyclic compounds for further investigation in drug discovery and materials science. The provided data in the tables serve as a general guideline, and optimization of reaction conditions may be necessary for specific substrates.

Application Notes and Protocols: Regioselective Nitration of 3-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the nitration of 3-bromo-5-fluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The procedure employs a mixed-acid approach with concentrated nitric and sulfuric acids, a standard and effective method for the electrophilic aromatic substitution of deactivated phenols. This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis, isolation, and purification of the nitrated product. Additionally, safety precautions are emphasized due to the corrosive and exothermic nature of the reaction.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can then be further transformed into other functionalities, such as amines, which are crucial in the development of active pharmaceutical ingredients. 3-Bromo-5-fluorophenol is a trifunctionalized benzene derivative with distinct electronic and steric properties influencing the regioselectivity of electrophilic substitution. The hydroxyl group is a strongly activating ortho, para-director, while the bromine and fluorine atoms are deactivating ortho, para-directors. The interplay of these directing effects is expected to favor the nitration at the position ortho to the hydroxyl group and meta to the halogen substituents.

Reaction Mechanism

The nitration of 3-bromo-5-fluorophenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1]

  • Electrophilic Attack: The electron-rich phenol ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A weak base, such as water or the bisulfate ion, abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.

The regioselectivity is primarily governed by the strongly activating hydroxyl group, which directs the incoming electrophile to the positions ortho and para to it. Due to the substitution pattern of 3-bromo-5-fluorophenol, the primary product expected is 3-bromo-5-fluoro-2-nitrophenol.

Data Presentation

Table 1: Reactant Specifications

ReactantMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Quantity
3-Bromo-5-fluorophenolC₆H₄BrFO191.0010.01.91 g
Nitric Acid (70%)HNO₃63.01~151.0 mL
Sulfuric Acid (98%)H₂SO₄98.08~181.0 mL

Table 2: Product Specifications and Expected Yield

ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceExpected Yield (%)
3-Bromo-5-fluoro-2-nitrophenolC₆H₃BrFNO₃236.00Not availableYellow crystalline solid75-85%

Note: The expected yield is an estimate based on similar nitration reactions of substituted phenols and may vary depending on experimental conditions.

Experimental Protocol

Materials and Equipment:

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • 3-Bromo-5-fluorophenol

  • Concentrated nitric acid (~70%)

  • Concentrated sulfuric acid (~98%)

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.

  • Dissolution: To the flask, add 3-bromo-5-fluorophenol (1.91 g, 10.0 mmol) and 10 mL of a suitable solvent like glacial acetic acid or dichloromethane. Stir the mixture until the starting material is fully dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid (1.0 mL) to concentrated nitric acid (1.0 mL) while cooling the beaker in the ice bath. This mixture should be prepared fresh before use.

  • Nitration: Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred solution of 3-bromo-5-fluorophenol. Maintain the internal reaction temperature between 0-5 °C throughout the addition.[2] The addition should take approximately 15-20 minutes.

  • Reaction: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A precipitate of the crude product should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold distilled water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid.

  • Drying: Allow the product to air-dry on the filter paper or dry it in a desiccator.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified 3-bromo-5-fluoro-2-nitrophenol as a crystalline solid.[3]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing.

  • The nitration reaction is exothermic and can proceed uncontrollably if the temperature is not carefully managed. Always use an ice bath and add the nitrating agent slowly.

  • Nitrated organic compounds can be thermally unstable and potentially explosive. Avoid excessive heating.

Visualizations

experimental_workflow Experimental Workflow for the Nitration of 3-Bromo-5-fluorophenol A 1. Dissolution Dissolve 3-bromo-5-fluorophenol in a suitable solvent. C 3. Nitration Reaction Slowly add nitrating mixture to the dissolved starting material at 0-5 °C. A->C B 2. Preparation of Nitrating Mixture Mix concentrated HNO3 and H2SO4 in an ice bath. B->C D 4. Reaction Monitoring Stir at 0-5 °C for 30-60 min. Monitor by TLC. C->D E 5. Quenching & Isolation Pour reaction mixture into ice-water to precipitate the product. D->E F 6. Filtration & Washing Collect the solid by vacuum filtration and wash with cold water. E->F G 7. Drying Air-dry or use a desiccator to dry the crude product. F->G H 8. Purification Recrystallize the crude product from hot ethanol. G->H I Final Product Pure 3-bromo-5-fluoro-2-nitrophenol H->I

Caption: Workflow for the synthesis of 3-bromo-5-fluoro-2-nitrophenol.

References

The Versatility of 6-Bromo-3-fluoro-2-nitrophenol in Pharmaceutical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromo-3-fluoro-2-nitrophenol, a substituted aromatic compound, holds potential as a versatile precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a nitro group on a phenolic ring, offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular frameworks, a crucial aspect of modern drug discovery and development. While specific, commercially available APIs directly synthesized from this compound are not widely documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. This document explores the potential applications and synthetic utility of this compound, drawing parallels with structurally similar molecules that have established roles in API synthesis.

Physicochemical Properties and Safety Information

A clear understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
IUPAC Name 2-Bromo-3-fluoro-6-nitrophenolPubChem
CAS Number 103979-08-4PubChem
Molecular Formula C₆H₃BrFNO₃PubChem
Molecular Weight 235.99 g/mol PubChem
Appearance Solid (form may vary)---
Solubility Data not widely available, likely soluble in organic solvents---

Safety Hazards: According to available safety data, this compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It is also reported to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Potential Synthetic Pathways and Applications

The reactivity of this compound is dictated by its distinct functional groups. The following sections outline potential synthetic transformations and their relevance in the synthesis of pharmaceutical intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. The fluorine and bromine atoms can act as leaving groups in SNAr reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to build diverse molecular scaffolds.

Experimental Workflow for a Generic SNAr Reaction:

sn_ar_workflow start Start reagents This compound + Nucleophile (e.g., R-NH2) + Base (e.g., K2CO3) + Solvent (e.g., DMF) start->reagents reaction Reaction Setup (Inert atmosphere, specific temp.) reagents->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Column chromatography, Recrystallization) workup->purification product Substituted Product purification->product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine functionality, which is a key building block in many APIs. This transformation opens up a plethora of subsequent reactions, such as amide bond formation, sulfonylation, and diazotization.

Experimental Protocol for Nitro Group Reduction:

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amino-phenol product.

  • Purification: Purify the product by column chromatography or recrystallization if necessary.

Cross-Coupling Reactions

The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures and other elaborate molecules.

Signaling Pathway for a Suzuki Coupling Reaction:

suzuki_coupling cluster_reactants Reactants cluster_conditions Reaction Conditions precursor This compound product Coupled Product precursor->product Suzuki Coupling boronic_acid Aryl Boronic Acid (R-B(OH)2) boronic_acid->product pd_catalyst Pd(0) Catalyst pd_catalyst->product base Base (e.g., Na2CO3) base->product solvent Solvent (e.g., Toluene/H2O) solvent->product

Caption: Key components of a Suzuki cross-coupling reaction.

Parallels with Structurally Similar Intermediates

While direct evidence for the use of this compound in synthesizing specific commercial APIs is limited, the utility of related compounds provides valuable insights. For instance, 2-Bromo-6-nitrophenol is a known intermediate in the synthesis of N-Hydroxy Eltrombopag, a metabolite of Eltrombopag, a drug used to treat thrombocytopenia. The synthetic strategies employed for this related molecule, such as nucleophilic substitution and nitro group reduction, are directly applicable to this compound.

Similarly, other halogenated and nitrated phenols are widely used as building blocks in medicinal chemistry. The presence of the fluorine atom in this compound is of particular interest, as the incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.

Conclusion

This compound is a promising, yet underexplored, precursor for the synthesis of novel APIs. Its multifunctional nature allows for a wide range of chemical transformations, providing a platform for the generation of diverse molecular libraries for drug discovery. The experimental protocols and synthetic pathways outlined in this document, based on established chemical principles and analogies to similar molecules, offer a foundational guide for researchers and scientists to unlock the full potential of this versatile building block in the development of next-generation pharmaceuticals. Further research into the specific applications of this compound is warranted and could lead to the discovery of new and effective therapeutic agents.

Application Notes and Protocols for the Catalytic Reduction of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of the nitro group in polysubstituted aromatic compounds is a critical transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. 6-Bromo-3-fluoro-2-nitrophenol is a valuable starting material, and its reduction to 2-amino-6-bromo-3-fluorophenol provides a key building block for various applications, including the development of novel therapeutic agents. The primary challenge in this transformation is the chemoselective reduction of the nitro group while preserving the bromine and fluorine substituents, as well as the phenolic hydroxyl group. Dehalogenation is a common side reaction, particularly in catalytic hydrogenation with palladium-based catalysts.

This document provides an overview of common methods for the reduction of the nitro group in this compound, including detailed experimental protocols and a summary of expected outcomes based on analogous systems. The presented data is intended to guide the selection of an appropriate reduction method and to facilitate its implementation in a laboratory setting.

Overview of Reductive Strategies

Several methods are commonly employed for the reduction of aromatic nitro compounds. The choice of method depends on the substrate's sensitivity to the reaction conditions and the desired selectivity.

  • Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction.

    • Palladium on Carbon (Pd/C): While highly efficient, Pd/C can catalyze hydrodehalogenation, leading to the loss of the bromine atom. Careful control of reaction conditions or the use of catalyst poisons can sometimes mitigate this.

    • Raney Nickel (Raney Ni): This catalyst is often preferred for the reduction of halogenated nitroaromatics as it is less prone to causing dehalogenation compared to Pd/C.

  • Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a robust and classical method for nitro group reduction. These reactions are generally chemoselective and do not affect aryl halides.

  • Sodium Borohydride with Transition Metal Salts: The reducing power of sodium borohydride (NaBH₄) towards nitro groups is significantly enhanced by the addition of transition metal salts such as nickel(II) chloride (NiCl₂). This system can offer a mild and efficient alternative to catalytic hydrogenation or metal-acid reductions.

Data Presentation: Comparison of Reduction Methods

The following table summarizes typical reaction conditions and expected outcomes for the reduction of halogenated nitrophenols, serving as a guide for the reduction of this compound. Please note that the yields and reaction times are based on analogous compounds and may require optimization for the specific substrate.

MethodCatalyst/ReagentSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)Methanol/Ethanol252-670-90Risk of debromination. Careful monitoring is essential.
Catalytic HydrogenationRaney Ni, H₂ (1 atm)Methanol/Ethanol254-1285-95Generally preferred for halogenated substrates to avoid dehalogenation.
Metal-Acid ReductionFe powder, HCl (cat.)Ethanol/Water78 (reflux)1-380-95Robust method with high chemoselectivity.
Borohydride ReductionNaBH₄, NiCl₂·6H₂OMethanol250.25-190-98A mild and rapid method.
Transfer HydrogenationPd/C, Ammonium formateMethanol25-601-485-95Avoids the use of gaseous hydrogen. Risk of dehalogenation still present.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is recommended to minimize the risk of dehalogenation.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas supply

  • Standard hydrogenation apparatus

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add Raney Nickel (approx. 10-20% by weight of the substrate) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably as a slurry.

  • Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-amino-6-bromo-3-fluorophenol, which can be further purified by recrystallization or column chromatography.

Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid

This is a classic and reliable method for chemoselective nitro group reduction.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol (10 mL per gram of substrate), and water (2-3 mL per gram of substrate).

  • Add iron powder (3.0-5.0 eq) to the stirred mixture.

  • Carefully add a catalytic amount of concentrated HCl (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain it with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with water and basify to pH 7-8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Protocol 3: Reduction with Sodium Borohydride and Nickel(II) Chloride

This method offers a mild and rapid reduction at room temperature.

Materials:

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane or Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and NiCl₂·6H₂O (0.2 eq) in methanol (15-20 mL per gram of substrate).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add NaBH₄ (4.0-6.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. A black precipitate of nickel boride will form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 15-60 minutes.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Chemical Reaction Pathway

reactant This compound reagents [H] reactant->reagents product 2-Amino-6-bromo-3-fluorophenol reagents->product

Caption: Catalytic reduction of this compound.

Experimental Workflow: Metal-Acid Reduction

start Start: this compound add_reagents Add Fe powder and HCl in EtOH/H₂O start->add_reagents reflux Heat to reflux (1-3 h) add_reagents->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool_filter Cool and filter monitor->cool_filter concentrate Concentrate filtrate cool_filter->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_evaporate Dry and evaporate solvent extract->dry_evaporate product Product: 2-Amino-6-bromo-3-fluorophenol dry_evaporate->product

Caption: Workflow for the Fe/HCl reduction of the nitro group.

Functionalization of the Phenol Group in 6-Bromo-3-fluoro-2-nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group in 6-Bromo-3-fluoro-2-nitrophenol. This versatile building block is of interest in medicinal chemistry and materials science, and the ability to functionalize its phenolic moiety opens up a wide array of possibilities for creating novel derivatives with tailored properties. The protocols outlined below cover three key transformations: etherification, esterification, and conversion to a trifluoromethanesulfonate (triflate).

Introduction

This compound is a highly substituted aromatic compound featuring a reactive phenolic hydroxyl group. The electron-withdrawing nature of the nitro and halogen substituents increases the acidity of the phenol, influencing its reactivity in various chemical transformations. Functionalization of this hydroxyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery and the development of new materials. This guide provides detailed, practical protocols for researchers to perform these modifications efficiently and safely.

Key Functionalization Strategies

The phenolic hydroxyl group of this compound can be readily converted into ethers, esters, and triflates. Each of these functional groups serves as a handle for further chemical modifications or to directly modulate the biological or physical properties of the parent molecule.

  • Etherification (O-alkylation): The formation of an ether linkage is a common strategy to introduce alkyl or aryl substituents. The Williamson ether synthesis is a classic and widely used method for this purpose.

  • Esterification (O-acylation): Conversion of the phenol to an ester can be achieved through reaction with an acylating agent, such as an acid chloride or anhydride. Esters are valuable as protecting groups, prodrugs, or as synthetic intermediates.

  • Triflation: The transformation of the phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) group creates an excellent leaving group for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, thereby enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Etherification via Williamson Ether Synthesis (O-methylation)

This protocol describes the methylation of this compound using dimethyl sulfate. The Williamson ether synthesis is a versatile method for preparing ethers from an alkoxide and an alkyl halide.[1][2][3] Due to the electron-deficient nature of the starting phenol, a moderately strong base is sufficient to generate the corresponding phenoxide.

Reaction Scheme:

Materials:

  • This compound

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add dimethyl sulfate (1.1-1.5 eq) to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 6-Bromo-3-fluoro-2-nitroanisole.

Quantitative Data (Representative):

Reagent/ParameterConditionExpected Yield (%)Reference
Alkylating AgentDimethyl Sulfate85-95[4]
BaseK₂CO₃
SolventAcetone
TemperatureReflux

Note: The expected yield is based on general procedures for the methylation of substituted phenols and may vary for the specific substrate.

Protocol 2: Esterification via O-Acylation (Acetylation)

This protocol outlines the acetylation of this compound using acetic anhydride and pyridine. This method is effective for the esterification of phenols, including those that are sterically hindered or electron-deficient.

Reaction Scheme:

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield 6-Bromo-3-fluoro-2-nitrophenyl acetate.

Quantitative Data (Representative):

Reagent/ParameterConditionExpected Yield (%)Reference
Acylating AgentAcetic Anhydride>90[5]
Base/SolventPyridine
Temperature0 °C to RT

Note: The expected yield is based on general procedures for the acetylation of phenols.

Protocol 3: Conversion to Aryl Triflate

This protocol describes the synthesis of 6-Bromo-3-fluoro-2-nitrophenyl trifluoromethanesulfonate. The conversion of a phenol to a triflate is a crucial transformation that activates the aromatic ring for cross-coupling reactions.[6][7] This procedure uses triflic anhydride in the presence of a non-nucleophilic base.

Reaction Scheme:

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or 2,6-Lutidine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Ice bath or cryocooler

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask or Schlenk tube under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C or a lower temperature (e.g., -78 °C) using an appropriate cooling bath.

  • Slowly add anhydrous pyridine or 2,6-lutidine (1.1-1.5 eq) via syringe.

  • Add triflic anhydride (1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature remains low. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood using appropriate PPE.

  • Stir the reaction mixture at the low temperature for the recommended time (typically 30 minutes to a few hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of cold water or a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired aryl triflate.

Quantitative Data (Representative):

Reagent/ParameterConditionExpected Yield (%)Reference
Triflylating AgentTriflic Anhydride80-95[6][7]
BasePyridine or Lutidine
SolventDichloromethane
Temperature0 °C to -78 °C

Note: The expected yield is based on general procedures for the triflation of electron-deficient phenols.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the functionalization of the phenol group in this compound.

Etherification_Workflow Start Start: This compound Dissolve Dissolve in anhydrous acetone Start->Dissolve Add_Base Add K₂CO₃ Dissolve->Add_Base Add_DMS Add Dimethyl Sulfate (Caution!) Add_Base->Add_DMS Reflux Heat to Reflux (Monitor by TLC) Add_DMS->Reflux Workup Aqueous Workup: Filter, Concentrate, Extract, Wash, Dry Reflux->Workup Purify Purification: Column Chromatography Workup->Purify Product Product: 6-Bromo-3-fluoro-2-nitroanisole Purify->Product

Caption: Williamson Ether Synthesis Workflow.

Esterification_Workflow Start Start: This compound Dissolve Dissolve in anhydrous pyridine Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Anhydride Add Acetic Anhydride Cool->Add_Anhydride React Stir at RT (Monitor by TLC) Add_Anhydride->React Workup Aqueous Workup: Extract, Wash (HCl, NaHCO₃), Dry React->Workup Purify Purification: Column Chromatography Workup->Purify Product Product: 6-Bromo-3-fluoro-2-nitrophenyl acetate Purify->Product

Caption: O-Acylation (Esterification) Workflow.

Triflation_Workflow Start Start: This compound Setup Inert Atmosphere Dissolve in anhydrous DCM Start->Setup Cool Cool to 0 °C / -78 °C Setup->Cool Add_Base Add Pyridine/Lutidine Cool->Add_Base Add_Tf2O Add Triflic Anhydride (Caution!) Add_Base->Add_Tf2O React Stir at low temp. (Monitor by TLC) Add_Tf2O->React Workup Aqueous Workup: Quench, Extract, Wash, Dry React->Workup Purify Purification: Column Chromatography Workup->Purify Product Product: 6-Bromo-3-fluoro-2-nitrophenyl triflate Purify->Product

Caption: Aryl Triflate Formation Workflow.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dimethyl sulfate and triflic anhydride are highly toxic and corrosive. Handle with extreme caution and follow all institutional safety guidelines.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the functionalization of the phenolic hydroxyl group in this compound. These methods for etherification, esterification, and triflation are robust and adaptable, providing a strong foundation for the synthesis of a wide range of derivatives for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific research needs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Bromo-3-fluoro-2-nitrophenol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery After Recrystallization

Question: My yield of purified this compound is very low after recrystallization. What could be the cause and how can I improve it?

Answer: Low recovery during recrystallization can stem from several factors:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will prevent complete precipitation upon cooling.

  • Premature Crystallization: Crystals forming too quickly during hot filtration can lead to loss of product.

  • Incomplete Precipitation: The cooling process may not be sufficient to induce maximum crystallization.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents to find one that dissolves the compound well when hot but poorly when cold. Good starting points for polar aromatic compounds like nitrophenols include ethanol, methanol, toluene, or mixtures such as hexane/ethyl acetate.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat the funnel and filter paper before hot filtration.

  • Maximize Crystal Formation: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize the yield of crystals.

Issue 2: Oily Product Obtained After Recrystallization

Question: Instead of crystals, I obtained an oil after attempting to recrystallize my crude this compound. Why did this happen and what should I do?

Answer: "Oiling out" can occur for a few reasons:

  • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to the separation of a liquid phase instead of solid crystals.

  • Incompatible Solvent: The chosen solvent may not be suitable for inducing crystallization of your specific compound.

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.

Troubleshooting Steps:

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.

  • Solvent System Modification: Try a different solvent or a solvent mixture. For oily products, adding a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution can sometimes induce crystallization upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inside of the flask with a glass rod can also help initiate crystallization.

Issue 3: Poor Separation During Column Chromatography

Question: I am having trouble separating my target compound from impurities using column chromatography. The fractions are all mixed. What can I do to improve the separation?

Answer: Poor separation in column chromatography is a common issue and can be addressed by optimizing several parameters:

  • Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds may not move off the baseline.

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.

  • Improper Column Packing: Channels or cracks in the stationary phase will lead to uneven flow and poor separation.

  • Inappropriate Stationary Phase: While silica gel is a good starting point for polar compounds, other stationary phases like alumina might provide better separation for certain impurities.

Troubleshooting Steps:

  • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column. A common mobile phase for nitrophenols is a mixture of hexane and ethyl acetate.

  • Sample Load: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

  • Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles or cracks. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is often effective.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then the target compound, followed by more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Based on the likely synthesis via nitration of 2-bromo-5-fluorophenol, potential impurities could include:

  • Unreacted starting material (2-bromo-5-fluorophenol).

  • Isomeric products, such as 2-bromo-5-fluoro-4-nitrophenol or 2-bromo-5-fluoro-6-nitrophenol.

  • Di-nitrated byproducts.

  • Residual acids from the nitration reaction.

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A good starting point would be a polar protic solvent like ethanol or methanol, as nitrophenols tend to be soluble in these when hot and less so when cold. Alternatively, a two-solvent system, such as ethyl acetate/hexane or toluene/hexane, can be effective. The ideal solvent or solvent system should be determined experimentally through small-scale solubility tests.

Q3: What mobile phase should I start with for column chromatography of this compound?

A3: A good starting mobile phase for a polar compound like this compound on a silica gel column is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 or 4:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined by TLC analysis first.

Q4: How can I tell if my purified this compound is pure?

A4: The purity of your final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any impurities.

Q5: My purified this compound is a yellow solid. Is this normal?

A5: Yes, nitrophenols are often yellow crystalline solids. The color is due to the electronic transitions involving the nitro group conjugated with the aromatic ring.

Quantitative Data

The following table provides reference data on the purity of commercially available this compound and related compounds. This can serve as a benchmark for your purification efforts.

Compound NameSupplierPurityPhysical FormStorage Temperature
This compoundSupplier A≥97%PowderRoom Temperature
This compoundSupplier B95%Pale-yellow to Yellow-brown Solid2-8°C
2-Bromo-6-nitrophenolN/A>98%Yellow Crystalline PowderRoom Temperature

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the purification of crude this compound by recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product solvent Add Minimal Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cool Slow Cooling impurities_removed->cool ice_bath Ice Bath cool->ice_bath crystals Crystal Formation ice_bath->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product Purified Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_column_chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Incorrect Mobile Phase Polarity start->cause1 cause2 Column Overloading start->cause2 cause3 Improper Column Packing start->cause3 solution1 Optimize with TLC (Rf 0.2-0.4) cause1->solution1 solution2 Reduce Sample Load (1-2% of silica) cause2->solution2 solution3 Use Slurry Packing Method cause3->solution3 end end solution1->end Improved Separation solution2->end solution3->end

Caption: Troubleshooting logic for poor separation in column chromatography.

Technical Support Center: Synthesis of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-fluoro-2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the electrophilic nitration of a substituted phenol precursor. The likely starting material is 4-Bromo-2-fluorophenol. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities in this synthesis typically arise from side reactions during the nitration process and incomplete reaction. These include:

  • Isomeric Byproducts: Formation of other constitutional isomers due to nitration at different positions on the aromatic ring. The most probable isomeric impurity is 4-Bromo-2-fluoro-6-nitrophenol.

  • Over-nitrated Products: Introduction of more than one nitro group onto the aromatic ring, leading to dinitrated phenols.

  • Unreacted Starting Material: Residual 4-Bromo-2-fluorophenol if the reaction does not go to completion.

  • Polymeric/Tarry Materials: Oxidative decomposition of the phenol under strong nitrating conditions can lead to the formation of complex, high-molecular-weight tars.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.

Q4: What is a general purification strategy for the crude product?

A4: Recrystallization is a common and effective method for purifying the crude this compound.[1] Ethanol is often a suitable solvent for this purpose. The lower solubility of the desired product compared to some of the impurities at lower temperatures allows for its selective crystallization. For more challenging separations, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of significant amounts of side products.- Monitor the reaction by TLC to ensure completion. - Carefully control the temperature during the addition of the nitrating agent. - Optimize the molar ratio of the nitrating agent.
Multiple Spots on TLC of Crude Product - Presence of starting material, isomers, and/or over-nitrated products.- Use a suitable eluent system to achieve good separation on the TLC plate for better analysis. - Proceed with purification via recrystallization or column chromatography.
Formation of a Dark, Tarry Residue - Reaction temperature is too high. - Excessively strong nitrating conditions.- Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating mixture. - Consider using a milder nitrating agent if tarring is severe.
Difficulty in Isolating the Product from Isomeric Impurities - Similar polarity and solubility of the desired product and its isomers.- Perform multiple recrystallizations to improve purity. - If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system for separation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 2-bromo-4-fluoro-6-nitrophenol.[1]

Materials:

  • 4-Bromo-2-fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Chloroform

  • Ethanol

  • Water

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reaction flask, dissolve 0.05 moles of 4-Bromo-2-fluorophenol in 25 mL of chloroform with stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a nitrating mixture by slowly adding 0.065 moles of concentrated nitric acid to a flask containing a molar ratio of 1:5.5 of sulfuric acid, while keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the solution of 4-Bromo-2-fluorophenol, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by carefully pouring the mixture into ice water.

  • Separate the organic layer. Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield light yellow crystals of this compound.

Visualizing the Troubleshooting Process

The following flowchart illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring workup Reaction Work-up reaction_monitoring->workup crude_analysis Analyze Crude Product (TLC, NMR) workup->crude_analysis low_yield Low Yield? crude_analysis->low_yield multiple_spots Multiple Spots on TLC? low_yield->multiple_spots No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagent Ratio) low_yield->optimize_conditions Yes tar_formation Tarry Residue? multiple_spots->tar_formation No characterize_impurities Characterize Impurities (NMR, MS) multiple_spots->characterize_impurities Yes purification Purification (Recrystallization/Column Chromatography) tar_formation->purification No tar_formation->optimize_conditions Yes final_product Pure this compound purification->final_product optimize_conditions->start adjust_purification Adjust Purification Method characterize_impurities->adjust_purification adjust_purification->purification

Caption: A flowchart detailing the troubleshooting steps for the synthesis of this compound.

References

Technical Support Center: Synthesis of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-3-fluoro-2-nitrophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The synthesis typically begins with the nitration of 2-bromo-5-fluorophenol. This precursor is commercially available from various chemical suppliers.

Q2: What are the primary challenges encountered in the synthesis of this compound?

A2: The main challenges include achieving high regioselectivity to obtain the desired isomer, preventing the formation of di-nitro byproducts, and managing the exothermic nature of the nitration reaction, which can lead to decreased yield and the formation of impurities.

Q3: How can I minimize the formation of isomeric byproducts?

A3: Controlling the reaction temperature is crucial for regioselectivity. Running the reaction at a lower temperature generally favors the formation of the desired 2-nitro isomer. The choice of nitrating agent and solvent can also influence the isomer distribution.

Q4: What are the recommended purification methods for this compound?

A4: The crude product can be purified using several methods, including recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate), or by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a freshly prepared nitrating mixture. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high. 2. Inappropriate nitrating agent.1. Maintain a low reaction temperature (e.g., 0-5 °C) to improve regioselectivity. 2. Consider using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride.
Formation of Dark Tar-like Substance 1. Reaction temperature is too high, leading to oxidative decomposition. 2. The concentration of the nitrating acid is too high.1. Ensure efficient cooling and slow, dropwise addition of the nitrating agent. 2. Use a more dilute nitrating agent or perform the reaction in a suitable solvent to better control the reaction rate.
Product is Difficult to Isolate from the Reaction Mixture 1. The product is soluble in the aqueous work-up solution. 2. Formation of an emulsion during extraction.1. After quenching the reaction with ice, carefully neutralize the mixture to precipitate the product. 2. Use a brine wash to break up emulsions during the extraction process.

Experimental Protocols

Synthesis of this compound from 2-Bromo-5-fluorophenol

Materials:

  • 2-Bromo-5-fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Chloroform (or another suitable inert solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-5-fluorophenol (1 equivalent) in chloroform.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (2 equivalents) while maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of 2-bromo-5-fluorophenol over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water to yield this compound as a solid.

Data Presentation

The following table provides hypothetical data based on typical outcomes of nitration reactions to illustrate how reaction parameters can be optimized for yield. Actual results will vary and require experimental determination.

Entry Nitrating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1HNO₃/H₂SO₄Chloroform25265
2HNO₃/H₂SO₄Chloroform0-5278
3HNO₃/AcOHAcetic Acid10372
4Ac₂O/HNO₃Acetic Anhydride02.585

Mandatory Visualizations

reaction_pathway 2-Bromo-5-fluorophenol 2-Bromo-5-fluorophenol Intermediate Wheland Intermediate 2-Bromo-5-fluorophenol->Intermediate + NO2+ Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Product This compound Intermediate->Product - H+ H2O H2O

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield of this compound check_temp Is Reaction Temperature Optimized? start->check_temp check_reagents Are Nitrating Agents Fresh and in Correct Stoichiometry? check_temp->check_reagents Yes adjust_temp Adjust Temperature (e.g., 0-5 °C for better selectivity) check_temp->adjust_temp No check_time Is Reaction Time Sufficient? check_reagents->check_time Yes prepare_reagents Prepare Fresh Nitrating Mixture; Verify Stoichiometry check_reagents->prepare_reagents No check_impurities Are Side Products (e.g., isomers, di-nitro) Observed? check_time->check_impurities Yes adjust_time Increase Reaction Time and Monitor by TLC check_time->adjust_time No purify Optimize Purification (Recrystallization or Chromatography) check_impurities->purify Yes end Improved Yield check_impurities->end No adjust_temp->check_reagents prepare_reagents->check_time adjust_time->check_impurities purify->end

Caption: Troubleshooting workflow for improving the yield of this compound.

References

Technical Support Center: Synthesis of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3-fluoro-2-nitrophenol.

Experimental Workflow Overview

The synthesis of this compound typically involves the electrophilic nitration of a substituted phenol precursor. The following diagram outlines the general experimental workflow.

Synthesis Workflow General Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 2-Bromo-5-fluorophenol reaction Nitration Reaction start->reaction reagents Nitrating Agent Preparation (e.g., H2SO4/HNO3) reagents->reaction quench Reaction Quenching reaction->quench extraction Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis final_product Final Product: This compound analysis->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use freshly prepared nitrating agent. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. 3. Extend the reaction time, monitoring the consumption of the starting material.
Formation of Multiple Products (Isomers) The starting material, 2-bromo-5-fluorophenol, has multiple positions susceptible to nitration due to the directing effects of the -OH, -Br, and -F substituents.1. Optimize the reaction temperature; lower temperatures may favor the formation of a specific isomer. 2. Use a milder nitrating agent. 3. Employ purification techniques such as column chromatography or fractional crystallization to separate the isomers.
Formation of Dark Tar-like Byproducts 1. Over-nitration (dinitration or trinitration) of the phenol ring. 2. Oxidation of the phenol by the strong nitrating agent.1. Use a stoichiometric amount of the nitrating agent. 2. Perform the reaction at a lower temperature. 3. Add the nitrating agent slowly to the reaction mixture to control the reaction rate.
Product Degradation During Work-up The nitrophenol product may be unstable in the presence of strong acids at elevated temperatures.1. Quench the reaction mixture with ice-cold water. 2. Neutralize the acidic mixture promptly after the reaction is complete. 3. Avoid excessive heating during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric side products in this synthesis?

A1: The starting material, 2-bromo-5-fluorophenol, has three substituents (-OH, -Br, -F) that are all ortho-, para-directing. This can lead to the formation of several isomers. The primary isomers, besides the desired this compound, are likely to be 4-Bromo-3-fluoro-2-nitrophenol and 2-Bromo-5-fluoro-4-nitrophenol.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product(s).

Q3: What purification methods are most effective for separating the isomeric products?

A3: Column chromatography is a highly effective method for separating isomers with different polarities. Additionally, fractional crystallization can be employed if the isomers have significantly different solubilities in a particular solvent system.

Q4: What are the safety precautions I should take during this synthesis?

A4: The synthesis involves the use of strong acids (sulfuric and nitric acid) which are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Nitrophenols can be toxic and should be handled with care.

Key Experimental Protocol: Nitration of 2-Bromo-5-fluorophenol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.

  • Preparation of the Nitrating Agent: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to concentrated sulfuric acid with constant stirring.

  • Reaction Setup: Dissolve 2-bromo-5-fluorophenol in a suitable solvent (e.g., a chlorinated solvent or glacial acetic acid) in a separate reaction flask equipped with a stirrer and cooled in an ice bath.

  • Nitration: Slowly add the prepared nitrating agent dropwise to the solution of 2-bromo-5-fluorophenol, maintaining a low temperature (typically 0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Work-up: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Potential Side Reactions and Byproducts

The nitration of 2-bromo-5-fluorophenol can lead to a mixture of products due to the directing effects of the substituents. The following diagram illustrates the main reaction and potential side reactions.

Side_Reactions Main Reaction and Potential Side Reactions cluster_products Nitration Products cluster_over_nitration Over-nitration start 2-Bromo-5-fluorophenol product_main This compound (Desired Product) start->product_main Nitration (Position 2) product_iso1 4-Bromo-3-fluoro-2-nitrophenol (Isomeric Byproduct) start->product_iso1 Nitration (Position 4) product_iso2 2-Bromo-5-fluoro-4-nitrophenol (Isomeric Byproduct) start->product_iso2 Nitration (Position 6) dinitrophenol Dinitrophenols product_main->dinitrophenol Further Nitration product_iso1->dinitrophenol Further Nitration product_iso2->dinitrophenol Further Nitration

Caption: Potential nitration pathways of 2-bromo-5-fluorophenol.

Quantitative Data on Isomer Distribution

The precise distribution of isomers is highly dependent on the specific reaction conditions (temperature, solvent, nitrating agent). The following table provides a hypothetical example of isomer distribution based on general principles of electrophilic aromatic substitution. Actual experimental results may vary.

Product Hypothetical Yield (%) Notes
This compound 50-70The -OH group strongly directs ortho, and this position is sterically accessible.
4-Bromo-3-fluoro-2-nitrophenol 20-40The -OH group also directs para, leading to this isomer.
2-Bromo-5-fluoro-4-nitrophenol 5-15The -Br and -F groups also have directing effects, potentially leading to this minor isomer.
Dinitrophenols <5Can be minimized by controlling stoichiometry and temperature.

Physical Properties of Potential Isomers

The separation of the desired product from its isomers relies on differences in their physical properties.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₆H₃BrFNO₃236.00872363-59-2[1]
4-Bromo-3-fluoro-2-nitrophenolC₆H₃BrFNO₃236.00889939-22-4
2-Bromo-5-fluoro-4-nitrophenolC₆H₃BrFNO₃236.00Not available

References

stability of 6-Bromo-3-fluoro-2-nitrophenol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 6-Bromo-3-fluoro-2-nitrophenol, with a specific focus on its stability and reactivity under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Discoloration of the compound upon addition of acid. Potential degradation of the nitrophenol moiety, possibly through redox reactions or polymerization, which can be catalyzed by acidic conditions.- Ensure all reagents and solvents are of high purity and free of contaminants. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. - Consider lowering the reaction temperature to reduce the rate of potential side reactions.
Low yield or incomplete reaction in an acidic medium. The compound may be unstable or undergo side reactions under the specific acidic conditions used (e.g., strong protic acids, high temperatures). The nitro group can be susceptible to reduction in the presence of certain reagents, even under acidic conditions.- Screen different acidic catalysts to find one that is effective for the desired transformation but milder on the starting material. - Use the minimum necessary concentration of acid. - Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the formation of byproducts and optimize reaction time.
Formation of unexpected byproducts. Acid-catalyzed side reactions such as hydrolysis of the bromo or fluoro groups, or electrophilic aromatic substitution if the conditions are harsh enough. The presence of a nitro group can also lead to complex reaction pathways.- Characterize the byproducts using analytical techniques (NMR, MS) to understand the degradation pathway. - Modify the reaction conditions (e.g., solvent, temperature, acid type) to disfavor the formation of the identified byproducts. - Protect sensitive functional groups if necessary.
Inconsistent results between experimental runs. Variability in the quality of the this compound starting material, or inconsistencies in the experimental setup (e.g., moisture content, exposure to light).- Confirm the purity of the starting material before use. - Ensure consistent and dry conditions for all experimental runs. The compound should be stored in a dry, cool, and dark place.[1][2] - Use freshly prepared reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated place, and for long-term storage, it should be kept refrigerated at 2-8°C.[1] Some suppliers also recommend storing it under an inert atmosphere like nitrogen.[3]

Q2: How does the acidity of this compound compare to other nitrophenols?

A2: Nitrophenols are generally more acidic than phenol itself due to the electron-withdrawing nature of the nitro group, which stabilizes the phenoxide anion.[4][5][6] The presence of additional electron-withdrawing groups like bromine and fluorine on this compound would be expected to further increase its acidity.

Q3: Are there any known incompatibilities for this compound under acidic conditions?

Q4: Can this compound undergo degradation in the presence of light?

A4: Some related nitrophenols are known to be light-sensitive.[2] Therefore, it is good laboratory practice to protect solutions of this compound from light, especially during long reactions or storage, to prevent potential photochemical degradation.

Experimental Protocols

General Protocol for Assessing Stability in Acidic Conditions:

This protocol provides a general framework for testing the stability of this compound in a specific acidic medium.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Acidic Solutions: Prepare a series of acidic solutions at the desired pH values using appropriate buffers or by diluting a strong acid (e.g., HCl, H₂SO₄).

  • Incubation: Add a known volume of the stock solution to each acidic solution. Incubate the samples at a controlled temperature for a defined period. It is advisable to also include a control sample in a neutral solution.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching and Analysis: Neutralize the withdrawn aliquots if necessary and analyze them by a suitable analytical method such as HPLC or LC-MS to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each acidic condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound incubation Incubate Compound in Acidic Solutions prep_stock->incubation prep_acid Prepare Acidic Solutions (various pH) prep_acid->incubation sampling Take Samples at Time Points incubation->sampling analysis Analyze Samples (HPLC/LC-MS) sampling->analysis data_analysis Determine Degradation Rate and Products analysis->data_analysis

Caption: Workflow for assessing compound stability in acidic media.

potential_degradation_pathway cluster_conditions Acidic Conditions cluster_products Potential Degradation Products start This compound denitration Denitration Product start->denitration e.g., Nucleophilic attack dehalogenation Dehalogenation Product start->dehalogenation Hydrolysis reduction Nitro Reduction Product start->reduction If reducing agents present polymerization Polymeric Material start->polymerization Radical mechanisms acid H+ heat Heat/Light

Caption: Potential degradation pathways for a substituted nitrophenol.

References

safe handling and storage of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe handling, storage, and use of 6-Bromo-3-fluoro-2-nitrophenol in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental work.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and its isomers. Note that properties can vary slightly between different isomers.

PropertyValueSource Isomer
Molecular Formula C₆H₃BrFNO₃This compound
Molecular Weight 236.00 g/mol This compound
Physical Form Pale-yellow to Yellow-brown SolidThis compound[1]
Storage Temperature Sealed in dry, 2-8°CThis compound[1][2]
Melting Point 67°C2-Bromo-4-fluoro-6-nitrophenol[3]
Boiling Point 238.7°C at 760 mmHg2-Bromo-4-fluoro-6-nitrophenol[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance. According to safety data sheets, it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2] The signal word for this chemical is "Danger".[1][2]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (such as nitrile rubber), a lab coat or protective clothing, and eye and face protection (safety glasses with side shields or goggles).[4] All handling should be done in a well-ventilated area, preferably in a chemical fume hood.[5]

Q3: How should I properly store this compound?

A3: This chemical should be stored in a tightly closed container in a dry and well-ventilated place.[5] The recommended storage temperature is between 2-8°C, and it should be sealed in a dry environment.[1][2] Store it away from incompatible materials.[5]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, seek medical attention.[5] For eye contact, rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[6] Seek immediate medical advice from an ophthalmologist.[6][7]

Q5: What is the correct procedure for disposing of waste containing this chemical?

A5: Waste containing this compound must be disposed of as hazardous waste. Do not allow the product to enter drains.[6] Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Troubleshooting Guide

Issue: The solid material has changed color or appears clumpy.

  • Possible Cause: This could indicate moisture absorption or degradation of the compound.

  • Solution: Do not use the material if you suspect it has been compromised. Ensure that the storage container is always tightly sealed and stored in a dry environment, as recommended.[1][2]

Issue: I'm not sure about the compatibility of this compound with other reagents in my experiment.

  • Possible Cause: Lack of specific incompatibility data.

  • Solution: While specific incompatibility data is not always readily available, it is prudent to avoid strong oxidizing agents, strong bases, and metals. Always conduct a small-scale test reaction (if deemed safe) to check for unexpected reactivity before proceeding with the full-scale experiment.

Experimental Workflow

Below is a generalized workflow for the safe handling of a hazardous solid chemical like this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Fume Hood and Equipment B->C D Weigh Compound in Fume Hood C->D Start Experiment E Dissolve in Appropriate Solvent D->E F Perform Experimental Reaction E->F G Quench Reaction (if necessary) F->G End Reaction H Dispose of Hazardous Waste G->H I Clean Equipment and Workspace H->I

Caption: Safe handling workflow for hazardous solids.

This logical diagram illustrates the necessary steps for safely conducting an experiment with a hazardous solid chemical, from preparation to disposal.

Signaling Pathway Diagram

While this compound is a chemical reagent and not directly involved in a biological signaling pathway, the following diagram illustrates the logical decision-making process in case of an accidental exposure, which is a critical safety "pathway."

A Accidental Exposure Occurs B Identify Route of Exposure A->B C Skin Contact B->C Skin D Eye Contact B->D Eye E Inhalation B->E Inhalation F Ingestion B->F Ingestion G Wash with Soap & Water C->G H Rinse with Water for 15 mins D->H I Move to Fresh Air E->I J Rinse Mouth, Do NOT Induce Vomiting F->J K Seek Medical Attention G->K H->K I->K J->K

Caption: First aid decision pathway for accidental exposure.

References

troubleshooting failed reactions involving 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-3-fluoro-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

This compound possesses a unique combination of functional groups that dictate its reactivity:

  • Electron-Deficient Aromatic Ring: The potent electron-withdrawing nitro group (-NO2) significantly reduces the electron density of the aromatic ring. This deactivation makes the ring susceptible to nucleophilic aromatic substitution (SNAr) and generally facilitates reactions where the aromatic ring acts as an electrophile.

  • Leaving Groups: The molecule contains two potential leaving groups for nucleophilic substitution: a bromine atom and a fluorine atom. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, which is favored by more electronegative substituents that increase the electrophilicity of the carbon atom.[1][2] Therefore, the fluorine atom at position 3 might be surprisingly reactive in some contexts, although the bromine at position 6 is the more conventional leaving group in cross-coupling reactions.

  • Steric Hindrance: The substituents ortho to each other (bromo and nitro groups) can create steric hindrance, potentially affecting the approach of bulky reagents to the adjacent reaction sites.[3][4][5]

  • Acidic Phenolic Proton: The phenolic hydroxyl group has an acidic proton that can be deprotonated by a base. This can influence reaction conditions and may require protection in certain synthetic strategies.

Q2: I am having trouble with a Suzuki coupling reaction using this compound. What are the common causes of failure?

Low or no yield in Suzuki couplings with this substrate can often be attributed to several factors. The electron-deficient nature of the aryl bromide generally favors the oxidative addition step in the catalytic cycle.[6] However, issues can still arise. Common problems include catalyst and ligand incompatibility, suboptimal base selection, and challenging reaction conditions.[6]

Q3: Why is my Williamson ether synthesis with this compound giving a low yield?

The primary challenge in Williamson ether synthesis with this substrate is often the competing E2 elimination reaction, especially when using secondary or tertiary alkyl halides.[7] The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.[7] Steric hindrance from the ortho-bromo and nitro groups can also impede the SN2 attack.[8]

Q4: What are the expected challenges in performing a nucleophilic aromatic substitution (SNAr) on this molecule?

While the nitro group strongly activates the ring for SNAr, the position of the leaving groups relative to the nitro group is critical. The nitro group can stabilize the negative charge of the Meisenheimer intermediate when it is in the ortho or para position to the leaving group.[1][9] In this compound, the bromo and fluoro groups are ortho and meta to the nitro group, respectively. This positioning will significantly influence which halide is more susceptible to substitution.

Troubleshooting Guides

Suzuki Coupling Reactions

Issue: Low to no product yield.

Potential Cause Troubleshooting Steps
Catalyst/Ligand Inactivity or Incompatibility - Use a fresh, high-quality palladium catalyst. Pd(0) catalysts can be sensitive to air. - For electron-deficient aryl bromides, consider more robust catalyst systems like those with Buchwald ligands (e.g., XPhos, SPhos) instead of standard Pd(PPh₃)₄.[6] - Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Suboptimal Base - The choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[10] - Ensure the base is anhydrous and finely ground to maximize its reactivity.[11]
Poor Solvent Choice - Ensure solvents are anhydrous and degassed to prevent catalyst deactivation.[10] - A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often effective.[12]
Side Reactions - Protodeboronation: Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).[13] - Homocoupling: Thoroughly degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar).[13]
Reaction Temperature/Time - Gradually increase the reaction temperature, as many Suzuki couplings require heating (80-110 °C).[6] - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[6]

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a dry Schlenk flask, add this compound (1 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC/LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Troubleshooting start Low/No Suzuki Product reagent_check Check Reagent Quality (Catalyst, Boronic Acid, Base, Solvents) start->reagent_check Start Here reagent_check->start Reagents Faulty (Replace/Purify) conditions_check Optimize Reaction Conditions reagent_check->conditions_check Reagents OK side_reactions Investigate Side Reactions conditions_check->side_reactions Still Low Yield success Successful Coupling conditions_check->success Yield Improved side_reactions->conditions_check Identify & Mitigate (e.g., Degas, Change Base) side_reactions->success Side Reactions Minimized

Williamson Ether Synthesis

Issue: Low yield of the desired ether product.

Potential Cause Troubleshooting Steps
Competing E2 Elimination - Use a primary alkyl halide if possible.[7] - Use a less sterically hindered alcohol to form the alkoxide. - Lower the reaction temperature to favor the SN2 pathway.[7]
Incomplete Deprotonation - Use a strong enough base (e.g., NaH, KH) to fully deprotonate the phenol.[8] - Ensure the base is fresh and used in a slight excess.
Steric Hindrance - The ortho-bromo and -nitro groups may hinder the reaction. Consider using a less bulky alkyl halide.[3]
Poor Solvent Choice - Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[7]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 eq.) in a dry polar aprotic solvent (e.g., DMF).

  • Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1-1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Williamson_Ether_Synthesis_Pathway

Nucleophilic Aromatic Substitution (SNAr)

Issue: Reaction is slow or does not proceed.

Potential Cause Troubleshooting Steps
Incorrect Leaving Group Position - The nitro group is ortho to the bromine and meta to the fluorine. SNAr is significantly more favorable when the electron-withdrawing group is ortho or para to the leaving group.[1] Therefore, substitution of the bromine is more likely.
Insufficient Activation - While one nitro group provides good activation, some nucleophiles may require harsher conditions. Increase the reaction temperature or use a stronger nucleophile.
Poor Nucleophile - Ensure the nucleophile is sufficiently strong and not too sterically hindered.
Solvent Effects - Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they solvate the cation of the nucleophilic salt, increasing the reactivity of the anionic nucleophile.

Experimental Protocol: General Procedure for SNAr

  • Dissolve this compound (1 eq.) in a polar aprotic solvent (e.g., DMSO).

  • Add the nucleophile (1.1-2.0 eq.) and a base if required (e.g., K₂CO₃, if the nucleophile is an alcohol or amine).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by recrystallization or column chromatography.

SNAr_Mechanism

References

Technical Support Center: Purity Analysis of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides analytical methods, troubleshooting advice, and frequently asked questions for determining the purity of 6-Bromo-3-fluoro-2-nitrophenol. It is intended for researchers, scientists, and professionals in drug development.

Analytical Methodologies

A comparative overview of the primary analytical methods for determining the purity of this compound is presented below. High-Performance Liquid Chromatography (HPLC) is often the method of choice for routine purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer complementary information.

Method Principle Primary Use Key Advantages Common Limitations
HPLC-UV Differential partitioning of the analyte and impurities between a stationary and a liquid mobile phase, with detection by UV absorbance.Quantitative purity determination and detection of non-volatile impurities.High resolution, high sensitivity for UV-active compounds, widely available.May not detect non-UV active impurities or volatile compounds effectively.
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.Identification and quantification of volatile and semi-volatile impurities.High sensitivity, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
qNMR A primary analytical method that determines purity based on the ratio of the analyte signal to that of a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte.Provides structural confirmation, is non-destructive, and can quantify a wide range of impurities.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Below are detailed starting-point methodologies for the key analytical techniques. These should be considered as a basis for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities. Due to the phenolic nature of the analyte, derivatization may be necessary to improve peak shape and thermal stability.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent)

GC Conditions:

Parameter Condition
Injector Temperature 250 °C
Detector (MS Transfer Line) Temperature 280 °C
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Carrier Gas Helium, constant flow of 1.2 mL/min
Injection Mode Split (e.g., 20:1) or Splitless

MS Conditions:

Parameter Condition
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Sample Preparation (with Derivatization):

  • Dissolve 1-2 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS or MSTFA).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method allows for the determination of absolute purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

qNMR Protocol:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.

Visualized Experimental Workflow

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (for HPLC) dissolve->filter HPLC Path derivatize Derivatize (optional, for GC-MS) dissolve->derivatize GC-MS Path qnmr qNMR Analysis dissolve->qnmr qNMR Path hplc HPLC-UV Analysis filter->hplc HPLC Path gcms GC-MS Analysis derivatize->gcms GC-MS Path integrate Integrate Peaks hplc->integrate gcms->integrate calculate Calculate Purity qnmr->calculate integrate->calculate report Generate Report calculate->report

General workflow for the purity analysis of this compound.

Troubleshooting Guide

Issue: Peak Tailing in HPLC

  • Question: My peaks for this compound are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue, especially for acidic compounds like phenols.[2]

    • Secondary Silanol Interactions: The acidic phenolic proton can interact with residual silanol groups on the silica-based C18 column.

      • Solution: Lower the pH of the mobile phase (e.g., to 2.5-3.0 with phosphoric or formic acid) to suppress the ionization of both the analyte and the silanols.[3]

    • Column Contamination: Strongly retained impurities may have accumulated on the column.

      • Solution: Flush the column with a strong solvent, like 100% acetonitrile or isopropanol. If the problem persists, consider replacing the guard column or the analytical column.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute your sample and reinject.

Issue: Broad Peaks in HPLC

  • Question: All the peaks in my chromatogram are broad. What should I check?

  • Answer: Broad peaks can be caused by several factors affecting the entire system.

    • Extra-Column Volume: A large dead volume in the system (e.g., from long tubing or improper fittings) can cause band broadening.

      • Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

    • Column Deterioration: The column packing may have settled, creating a void at the inlet.

      • Solution: Try reversing the column and flushing it. If this doesn't resolve the issue, the column may need to be replaced.

    • Mobile Phase Issues: The mobile phase may be improperly prepared or degassed.

      • Solution: Prepare a fresh mobile phase and ensure it is thoroughly degassed before use.

Issue: Poor Peak Shape in GC-MS

  • Question: I'm analyzing my sample by GC-MS without derivatization and the peak shape is poor. Why is this happening?

  • Answer: Phenols can interact with active sites in the GC inlet and column, leading to peak tailing.[1]

    • Active Sites: The acidic proton of the phenol can interact with active sites in the liner or on the column.

      • Solution 1 (Derivatization): Derivatize the sample to convert the polar -OH group into a less polar, more stable silyl ether. This is the most robust solution.

      • Solution 2 (Inert Flow Path): Ensure you are using a deactivated (silanized) inlet liner and a high-quality, low-bleed GC column designed for trace analysis.

Frequently Asked Questions (FAQs)

  • Q1: What are the potential impurities in this compound?

    • A1: Potential impurities can arise from the synthesis process. A likely route is the nitration of a bromo-fluorophenol precursor. Therefore, impurities could include:

      • Unreacted starting materials (e.g., 2-Bromo-5-fluorophenol).

      • Positional isomers formed during nitration.

      • Di-nitrated or other over-reacted byproducts.

  • Q2: Which analytical method is best for routine quality control?

    • A2: For routine quality control where the primary goal is to determine the purity percentage against known and expected impurities, HPLC-UV is generally the most suitable method due to its robustness, reproducibility, and widespread availability.

  • Q3: When should I use GC-MS?

    • A3: GC-MS is particularly useful when you need to identify unknown volatile or semi-volatile impurities. The mass spectrum provides structural information that can help in elucidating the identity of byproducts from the synthesis.

  • Q4: My sample does not dissolve completely in the recommended HPLC mobile phase. What should I do?

    • A4: If solubility is an issue, you can try using a stronger organic solvent for the initial sample dissolution, such as pure methanol or acetonitrile. However, be aware that injecting a sample in a solvent much stronger than the initial mobile phase can lead to peak distortion. It is best to dilute the stock solution with the mobile phase before injection.

  • Q5: What is the expected purity of commercially available this compound?

    • A5: Commercially available lots typically have a purity of 95% or greater.[3][4] High-purity grades for specific applications may have purities of ≥97%.[4]

Logical Relationship Diagram

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution peak_tailing Peak Tailing (HPLC) silanol Silanol Interactions peak_tailing->silanol contamination Column Contamination peak_tailing->contamination overload Sample Overload peak_tailing->overload broad_peaks Broad Peaks (HPLC) broad_peaks->contamination dead_volume Extra-Column Volume broad_peaks->dead_volume column_void Column Void broad_peaks->column_void poor_gc_shape Poor Peak Shape (GC) active_sites Active Sites in GC System poor_gc_shape->active_sites lower_ph Lower Mobile Phase pH silanol->lower_ph flush_column Flush or Replace Column contamination->flush_column contamination->flush_column dilute_sample Dilute Sample overload->dilute_sample check_fittings Check Fittings/Tubing dead_volume->check_fittings replace_column Replace Column column_void->replace_column derivatize Derivatize Sample active_sites->derivatize use_inert Use Inert Liner/Column active_sites->use_inert

Troubleshooting logic for common analytical issues.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative spectral analysis of 6-bromo-3-fluoro-2-nitrophenol. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide provides a comparative analysis based on structurally similar compounds. The data presented for related molecules, including halogenated nitrophenols, serves as a reference to predict and interpret the spectral characteristics of this compound.

Chemical Structure and Predicted Spectral Behavior

The structure of this compound, with its electron-withdrawing nitro group and halogen substituents, is expected to exhibit distinct features in various spectral analyses. The following sections compare expected spectral data with experimental data from analogous compounds.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum for this compound is expected to show two signals for the two aromatic protons. The electron-withdrawing effects of the nitro, bromo, and fluoro groups will deshield these protons, causing them to appear at a lower field (higher ppm).

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundH-3H-4H-5H-6Solvent
This compound (Predicted) -~7.5 - 8.0~7.0 - 7.5-CDCl₃
2-Nitrophenol[1]7.167.587.008.10CDCl₃
2-Bromo-6-nitrophenol[2]7.027.918.15-CDCl₃

Note: The predicted values for this compound are estimations based on substituent effects observed in related compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display six distinct signals for the aromatic carbons. The carbons attached to the electronegative substituents (OH, NO₂, Br, F) will show significant shifts.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC-1C-2C-3C-4C-5C-6Solvent
This compound (Predicted) ~150-155~135-140~155-160 (d)~120-125~125-130~110-115CDCl₃
2-Nitrophenol[3]163.7139.4125.9115.5125.9115.5DMSO-d₆
1-Bromo-4-fluoro-2-nitrobenzene[4]110.1 (d)138.8128.0160.0 (d)121.2 (d)133.2CDCl₃

(d) indicates a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, and carbon-halogen bonds.

Table 3: Comparative IR Absorption Frequencies (in cm⁻¹)

Functional GroupExpected Range for this compound2-Nitrophenol[5]2-Bromo-4-methyl-6-nitrophenol[6]
O-H stretch (phenol)3200 - 3600~3200Not specified
N-O stretch (nitro)1500 - 1550 (asymmetric) 1300 - 1350 (symmetric)1575 (asymmetric) 1335 (symmetric)Not specified
C-Br stretch500 - 600-Not specified
C-F stretch1000 - 1400--
C=C stretch (aromatic)1400 - 1600~1490, 1575Not specified

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

For this compound (C₆H₃BrFNO₃), the molecular ion peak (M⁺) will be a doublet due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 Da.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺ (with ⁷⁹Br)234.9280
[M+2]⁺ (with ⁸¹Br)236.9260

The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring.

G cluster_workflow Mass Spectrometry Workflow Sample This compound (inlet) Ionization Ionization (e.g., EI) Sample->Ionization Acceleration Acceleration Ionization->Acceleration Deflection Mass Analyzer (Deflection) Acceleration->Deflection Detection Detector Deflection->Detection Spectrum Mass Spectrum (M+ and M+2 peaks) Detection->Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are general procedures for the spectral analyses discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Parameters for ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • Parameters for ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. Perform a background subtraction using a spectrum of the empty sample compartment.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions, and the signal is amplified to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.

This guide provides a foundational understanding of the expected spectral characteristics of this compound based on the principles of spectroscopy and comparative data from similar molecules. Experimental verification is essential to confirm these predictions.

References

Comparative Reactivity Analysis: 6-Bromo-3-fluoro-2-nitrophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Isomeric Effects on Acidity and Reactivity

The strategic placement of substituents on an aromatic ring is a cornerstone of modern drug design and chemical synthesis. Even subtle changes in substituent position can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of the reactivity of 6-Bromo-3-fluoro-2-nitrophenol and its isomers, supported by experimental data and detailed methodologies, to aid researchers in predicting chemical behavior and designing novel molecular entities.

Executive Summary of Isomeric Reactivity

The reactivity of substituted phenols is primarily governed by the electronic effects of their substituents, which influence both the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. In the case of bromo-fluoro-nitrophenol isomers, the interplay of the electron-withdrawing nitro (-NO₂), bromo (-Br), and fluoro (-F) groups dictates their chemical behavior.

Generally, all three substituents increase the acidity of the phenol compared to the parent phenol molecule due to their inductive (-I) and/or resonance (-M) effects, which stabilize the resulting phenoxide ion. The nitro group, particularly when positioned ortho or para to the hydroxyl group, exerts a strong acid-strengthening effect through both resonance and induction. Halogens also contribute to increased acidity through their inductive electron withdrawal.

This guide will delve into a comparative analysis of these effects across different isomeric forms, providing a framework for understanding their relative reactivities in key chemical transformations.

Comparative Analysis of Acidity (pKa)

For context, the experimental pKa values for dinitrophenols are significantly lower than that of phenol, demonstrating the potent acidifying effect of multiple electron-withdrawing groups:

CompoundpKa Value
2,4-Dinitrophenol4.09[1]
2,6-Dinitrophenol3.97[2]

Based on the known electronic effects of the substituents, we can predict the following qualitative trend in acidity for the isomers of bromo-fluoro-nitrophenol:

  • Strongest Acidity: Isomers with the nitro group ortho or para to the hydroxyl group will be the most acidic due to the strong resonance and inductive stabilization of the phenoxide anion.

  • Intermediate Acidity: Isomers with the nitro group meta to the hydroxyl group will be less acidic than their ortho/para counterparts, as the resonance-withdrawing effect of the nitro group is not operative from the meta position, leaving only the inductive effect.

  • Influence of Halogens: The inductive effects of bromine and fluorine will further increase the acidity in all isomers. The relative positioning of these halogens will fine-tune the pKa values.

A logical workflow for predicting the relative acidity of the isomers is presented below:

G cluster_0 Acidity Prediction Workflow Start Isomer of Bromo-fluoro-nitrophenol Nitro_Position Position of Nitro Group relative to -OH Start->Nitro_Position Ortho_Para Ortho or Para Nitro_Position->Ortho_Para Meta Meta Nitro_Position->Meta Halogen_Position Position of Halogen Atoms Ortho_Para->Halogen_Position Meta->Halogen_Position Higher_Acidity Higher Acidity (Lower pKa) Halogen_Position->Higher_Acidity Lower_Acidity Lower Acidity (Higher pKa) Halogen_Position->Lower_Acidity

Caption: Workflow for predicting the relative acidity of bromo-fluoro-nitrophenol isomers.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group ortho or para to a halogen atom (a good leaving group) strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This is due to the ability of the nitro group to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

For this compound, the bromine atom is ortho to the nitro group, making it susceptible to displacement by a nucleophile. The reactivity of its isomers in SNAr reactions will depend on the relative positions of the nitro group and the halogen leaving groups.

A generalized experimental workflow for comparing the kinetics of SNAr reactions is depicted below:

G cluster_1 S_N_Ar Kinetic Comparison Workflow Start Select Isomers Reaction_Setup React each isomer with a nucleophile (e.g., sodium methoxide in methanol) Start->Reaction_Setup Monitoring Monitor reaction progress over time (e.g., via HPLC or GC) Reaction_Setup->Monitoring Data_Analysis Determine rate constants (k) for each isomer Monitoring->Data_Analysis Comparison Compare rate constants to determine relative reactivity Data_Analysis->Comparison

Caption: General workflow for comparing the SNAr reactivity of isomers.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.

Materials:

  • Isomers of bromo-fluoro-nitrophenol

  • Buffer solutions of known pH (e.g., phosphate and borate buffers)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Prepare a stock solution of the phenol isomer in a suitable solvent (e.g., methanol or water).

  • Prepare a series of solutions with a constant concentration of the phenol and varying pH using the buffer solutions.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance for the phenoxide ion.

  • Plot the absorbance at this wavelength against the pH of the solutions.

  • The pKa is the pH at which the absorbance is half-way between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated forms.

Kinetic Analysis of Nucleophilic Aromatic Substitution

This protocol outlines a general method for comparing the rates of SNAr reactions.

Materials:

  • Isomers of bromo-fluoro-nitrophenol

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., methanol)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) instrument

  • Thermostatted reaction vessel

Protocol:

  • Prepare standard solutions of the starting material and the expected product for calibration of the analytical instrument.

  • In a thermostatted reaction vessel, dissolve a known concentration of the bromo-fluoro-nitrophenol isomer in the anhydrous solvent.

  • Initiate the reaction by adding a known concentration of the nucleophile.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analyze the composition of each aliquot using HPLC or GC to determine the concentration of the starting material and product.

  • Plot the concentration of the starting material versus time and determine the rate constant (k) by fitting the data to the appropriate rate law (typically second-order for SNAr reactions).

  • Repeat the experiment for each isomer under identical conditions to compare their rate constants.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors influencing the overall reactivity of the bromo-fluoro-nitrophenol isomers.

G cluster_2 Factors Influencing Reactivity Isomer Isomeric Structure Electronic_Effects Electronic Effects (-I, -M) Isomer->Electronic_Effects Steric_Effects Steric Hindrance Isomer->Steric_Effects Acidity Acidity (pKa) Electronic_Effects->Acidity SNAr_Reactivity S_N_Ar Reactivity Electronic_Effects->SNAr_Reactivity EAS_Reactivity Electrophilic Aromatic Substitution Reactivity Electronic_Effects->EAS_Reactivity Steric_Effects->SNAr_Reactivity Steric_Effects->EAS_Reactivity

Caption: Interplay of factors governing the reactivity of substituted phenol isomers.

This guide provides a foundational understanding of the comparative reactivity of this compound and its isomers. For definitive quantitative comparisons, experimental determination of the pKa values and reaction kinetics for each specific isomer is recommended. The provided protocols offer a starting point for such investigations.

References

Comparative Biological Activity Screening of 6-Bromo-3-fluoro-2-nitrophenol Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The exploration of novel chemical entities with potent biological activities is a cornerstone of modern drug discovery. Halogenated and nitrated phenolic compounds, in particular, have garnered significant interest due to their diverse pharmacological profiles. This guide provides a comparative analysis of the potential biological activities of 6-Bromo-3-fluoro-2-nitrophenol derivatives, contextualized with experimental data from structurally related nitrophenol and bromophenol compounds. Due to a lack of extensive publicly available data specifically on this compound derivatives, this comparison leverages findings from analogous compounds to project potential efficacy and guide future research.

The introduction of bromo, fluoro, and nitro functional groups onto a phenol backbone can significantly modulate its biological properties, including antimicrobial and anticancer activities. The electron-withdrawing nature of the nitro group, combined with the lipophilicity and altered steric profile imparted by the halogens, creates a unique chemical scaffold with potential for targeted biological interactions.

Comparative Analysis of Biological Activities

While direct experimental data for this compound derivatives is limited, the biological activities of various nitrophenol, bromophenol, and fluorinated phenol derivatives have been reported. This section summarizes the antimicrobial and anticancer activities of these related compounds to provide a predictive framework for the potential of the title compounds.

Antimicrobial Activity:

Nitroaromatic compounds are known to exhibit antimicrobial effects through various mechanisms, often involving the reduction of the nitro group to form toxic intermediates that can damage cellular macromolecules like DNA.[1] The presence of halogens can further enhance this activity. For instance, studies on various nitrophenol derivatives have demonstrated their efficacy against a range of bacteria and fungi. Similarly, bromophenol derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and its resistant strains (MRSA).[2]

Anticancer Activity:

The anticancer potential of nitrophenol derivatives is an emerging area of research. Some studies suggest that these compounds can induce cytotoxic effects in cancer cell lines.[3][4] The mechanism of action is often linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds. For example, the presence of a nitro group can contribute to the molecule's ability to generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Quantitative Data Summary

The following table summarizes the biological activity data for several nitrophenol and bromophenol derivatives, offering a comparative perspective.

Compound/Derivative ClassBiological ActivityTarget Organism/Cell LineMetricValueReference
Nitrobenzyl-oxy-phenol derivativesAntibacterialMoraxella catarrhalisMIC11 µM[5]
3-Bromo-2,6-dihydroxyacetophenoneAntibacterialStaphylococcus aureusZone of InhibitionSignificant[2]
2-methyl-6-ferrocenylpyrimidin- 4(3H)-oneAnticancerMCF-7 (Breast Cancer)IC5017 ± 1 µM[3]
Ciminalum–thiazolidinone hybridsAnticancerNCI60 cell linesGI501.57 µM[4]
6-chloro-8-nitroflavoneAntimicrobialE. faecalis, S. aureus, E. coli, C. albicansGrowth InhibitionPotent[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological screening of substituted phenol derivatives, adapted from the literature.

General Synthesis of Substituted Phenol Derivatives

A common method for synthesizing substituted phenols involves electrophilic aromatic substitution reactions on a phenol starting material. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while bromination can be carried out using bromine in a suitable solvent. The precise conditions, including temperature, reaction time, and catalysts, need to be optimized for each specific derivative.

Example Synthetic Step: Nitration of a Phenol

  • Dissolve the starting phenol in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash the solid with cold water, and purify by recrystallization or column chromatography.

Antimicrobial Activity Screening: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity. The broth microdilution method is a widely used technique to determine the MIC of a compound.[5]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Prepare a standardized inoculum of the target microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism with no compound) and negative controls (medium only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.[3]

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Media Growth Medium Media->SerialDilution Inoculum Microbial Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC_Determination MIC Determination Readout->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action for Nitroaromatic Compounds

Nitroaromatic MoA NitroCompound Nitroaromatic Compound (R-NO2) EnzymaticReduction Enzymatic Reduction (e.g., Nitroreductases) NitroCompound->EnzymaticReduction Activation NitroRadical Nitro Anion Radical (R-NO2•-) EnzymaticReduction->NitroRadical ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine) NitroRadical->ReactiveIntermediates CellularTargets Cellular Macromolecules (DNA, Proteins, Lipids) ReactiveIntermediates->CellularTargets Covalent Binding & Oxidative Stress CellDamage Cellular Damage CellularTargets->CellDamage CellDeath Cell Death / Growth Inhibition CellDamage->CellDeath

Caption: Generalized mechanism of action for nitroaromatic compounds.

References

A Researcher's Guide to the Structural Confirmation of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 6-Bromo-3-fluoro-2-nitrophenol. While specific experimental data for this compound is not publicly available, this guide outlines the expected outcomes from key analytical methods, supported by data from analogous compounds.

Comparative Analysis of Spectroscopic Techniques

The structural confirmation of this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Analytical TechniqueInformation ProvidedExpected Results for this compound
¹H NMR Provides information about the number, environment, and connectivity of hydrogen atoms.Two aromatic proton signals are expected, each showing coupling to the fluorine atom and to each other. The chemical shifts will be influenced by the electron-withdrawing nitro and halogen groups.
¹³C NMR Indicates the number and electronic environment of carbon atoms.Six distinct signals for the aromatic carbons are anticipated. The carbon bearing the bromine will be significantly downfield, as will the carbons attached to the nitro and hydroxyl groups. Carbon-fluorine coupling will be observed for the carbon directly bonded to fluorine and potentially for adjacent carbons.
¹⁹F NMR Specifically detects the presence and environment of fluorine atoms.A single resonance is expected, with coupling to the neighboring aromatic protons.
IR Spectroscopy Identifies functional groups present in the molecule.Characteristic absorption bands for the O-H stretch of the phenol (likely broad due to hydrogen bonding), C-NO₂ stretches (asymmetric and symmetric), C-Br stretch, C-F stretch, and aromatic C=C and C-H stretches are expected.
Mass Spectrometry Determines the molecular weight and elemental composition.The molecular ion peak should correspond to the exact mass of C₆H₃BrFNO₃. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key identifier. Fragmentation patterns can provide further structural information.

Experimental Workflow for Structural Confirmation

A logical and systematic workflow is crucial for the efficient and accurate structural determination of a synthesized compound like this compound. The following diagram illustrates a standard experimental workflow.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Data Analysis & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) data_analysis Spectral Data Interpretation & Correlation ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Structural Confirmation data_analysis->structure_confirmation

Caption: A typical workflow for the synthesis, purification, and structural confirmation of a chemical compound.

Detailed Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: Approximately 200-250 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment without proton decoupling.

    • Spectral Width: Sufficient to cover the expected chemical shift range for aromatic fluorine.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass determination.

  • Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule, run in both positive and negative ion modes.

  • Data Acquisition:

    • Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 50-500).

    • Accurate Mass Measurement: Calibrate the instrument to ensure high mass accuracy (typically < 5 ppm).

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data, which can further aid in structural elucidation.

By employing this comprehensive analytical approach, researchers can confidently confirm the structure of this compound and ensure the integrity of their research and development efforts.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nitrophenols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the physicochemical properties, biological activities, and metabolic stability of fluorinated versus non-fluorinated nitrophenols.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative study of fluorinated and non-fluorinated nitrophenols, offering insights into how fluorine substitution impacts key parameters relevant to drug discovery and development. The data presented is intended to aid researchers in making informed decisions during the lead optimization process.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom can significantly alter the electronic properties of the nitrophenol scaffold, which in turn influences its acidity (pKa) and lipophilicity (logP). These parameters are critical for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundpKalogP
Non-Fluorinated Nitrophenols
2-Nitrophenol7.231.79
3-Nitrophenol8.362.00
4-Nitrophenol7.151.91[1]
Fluorinated Phenols & Nitrophenols
2-Fluorophenol8.7-
3-Fluorophenol9.3-
4-Fluorophenol9.9-
4-Fluoro-2-nitrophenol-1.9 (Predicted)

Note: A lower pKa value indicates a stronger acid. LogP is a measure of lipophilicity; a higher value indicates greater lipid solubility.

Biological Activity: Cytotoxicity and Antimicrobial Effects

Nitrophenols and their derivatives have been investigated for various biological activities, including their potential as cytotoxic and antimicrobial agents. The substitution pattern of both the nitro and fluoro groups plays a crucial role in determining the potency and selectivity of these compounds.

In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50) of various nitrophenols against human lung cell lines.

CompoundCell LineIC50 (µg/mL)
Non-Fluorinated Nitrophenols
2-NitrophenolBEAS-2B (human lung)~125
A549 (human lung cancer)~150
3-NitrophenolBEAS-2B (human lung)~100
A549 (human lung cancer)~125
4-NitrophenolBEAS-2B (human lung)~50
A549 (human lung cancer)~75
Fluorinated Aminophenylhydrazines
Compound 5 (2 fluorine atoms)A549 (human lung cancer)-
Compound 6 (5 fluorine atoms)A549 (human lung cancer)0.64 µM

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The fluorinated compounds listed are aminophenylhydrazines, not nitrophenols, and are included to illustrate the potential of fluorination to enhance cytotoxicity.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)
Nitro-containing Compounds
8-NitrofluoroquinolonesE. coli ATCC 8739-
S. aureus ATCC 6538-

Note: The MIC values for 8-nitrofluoroquinolones demonstrate the antimicrobial potential of nitro-containing scaffolds. Direct comparative data for simple fluorinated vs. non-fluorinated nitrophenols against the same strains is limited in the reviewed literature.

Metabolic Stability

A significant advantage of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. By strategically placing fluorine atoms at metabolically labile positions, the half-life of a drug can be significantly extended, leading to improved bioavailability and potentially reduced dosing frequency.

Signaling Pathway: Nitrophenol-Induced Apoptosis

Nitrophenols can induce cytotoxicity through the activation of apoptotic pathways. The following diagram illustrates a simplified signaling cascade initiated by nitrophenol exposure, leading to programmed cell death.

Nitrophenol_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptosis Nitrophenol Nitrophenol ROS_Generation ROS Generation Nitrophenol->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Caspase9 Caspase-9 Activation Cytochrome_c_Release->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Nitrophenol-induced apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and expansion of these findings.

Determination of pKa by UV-Vis Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of a nitrophenol derivative.

Materials:

  • UV-Vis Spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • A series of buffers with known pH values (e.g., phosphate, borate)

  • Deionized water

Procedure:

  • Prepare a series of solutions of the test compound at a constant concentration in buffers of varying pH.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.

  • Measure the absorbance of each solution at the λmax of the deprotonated species.

  • Plot the absorbance values against the corresponding pH values.

  • The pKa is the pH at which the absorbance is half of the maximum absorbance, representing a 50:50 mixture of the protonated and deprotonated forms.

Determination of logP by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between octanol and water.

Materials:

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Test compound

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the test compound in either water or 1-octanol.

  • Add a known volume of the stock solution to a mixture of 1-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully collect samples from both the aqueous and octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a compound on a specific cell line.

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with various concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 24, 48, or 72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well and incubate Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to purple formazan crystals MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis

Workflow for the MTT cytotoxicity assay.
Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Sterile 96-well microplates

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Microsomal_Stability_Workflow Preparation Prepare incubation mixture: Test compound, liver microsomes, and buffer Initiation Initiate reaction by adding NADPH regenerating system Preparation->Initiation Incubation Incubate at 37°C with shaking Initiation->Incubation Time_Points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quenching Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) Time_Points->Quenching Analysis Analyze samples by LC-MS/MS to quantify the remaining parent compound Quenching->Analysis Calculation Calculate half-life (t1/2) and intrinsic clearance (Clint) Analysis->Calculation

Workflow for the microsomal stability assay.

References

Navigating Chemical Reactivity: A Comparative Guide to the Regioselectivity of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of a molecule is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide provides a comprehensive assessment of the regioselectivity of 6-Bromo-3-fluoro-2-nitrophenol in key organic reactions, offering a comparative analysis with related compounds to illuminate the directing effects of its substituent groups.

While direct experimental data on the regioselectivity of this compound is limited in publicly available literature, a robust understanding of its reactivity can be extrapolated from established principles of organic chemistry and by comparing it to structurally similar molecules. This guide will delve into the anticipated behavior of this polysubstituted phenol in nucleophilic aromatic substitution (SNAr), etherification, and palladium-catalyzed cross-coupling reactions.

Understanding the Substituent Effects

The regioselectivity of this compound is governed by the interplay of the electronic and steric effects of its four substituents:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

  • Bromo (-Br) and Fluoro (-F) Groups: As halogens, they are inductively electron-withdrawing but can act as weak resonance donors. In the context of SNAr, the highly electronegative fluorine atom can activate the ring for nucleophilic attack.[1] In palladium-catalyzed cross-coupling, the carbon-bromine bond is the most likely site for oxidative addition.

  • Hydroxyl Group (-OH): A strong electron-donating group through resonance, which activates the ring for electrophilic aromatic substitution but is a deactivating group for SNAr unless deprotonated to the strongly activating phenoxide.

These competing influences dictate the most probable sites of reaction, which are crucial for synthetic planning.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the aromatic ring is attacked by a nucleophile, and a leaving group is displaced.[1] For this compound, the strong electron-withdrawing nitro group ortho and para to the bromine and fluorine atoms, respectively, makes the ring susceptible to nucleophilic attack.

Predicted Regioselectivity:

The most likely position for nucleophilic attack is the carbon bearing the bromine atom (C6) . This is due to the strong activation by the ortho-nitro group, which can stabilize the negative charge of the Meisenheimer intermediate through resonance.[2] Substitution of the fluorine atom at C3 is less likely due to weaker activation by the para-nitro group compared to the ortho effect.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

ReactantNucleophilePredicted Major ProductPredicted Minor ProductRationale for Regioselectivity
This compoundNu⁻Substitution at C6 (Br replaced)Substitution at C3 (F replaced)The nitro group provides strong ortho-activation for the displacement of the bromine atom, leading to greater stabilization of the intermediate.
Comparative Example:2-Bromo-6-nitrophenolNu⁻Substitution at C2 (Br replaced)-The nitro group strongly activates the ortho-position for nucleophilic attack.[3][4]
Comparative Example:4-Bromo-2-nitrophenolNu⁻Substitution at C4 (Br replaced)-The nitro group provides strong para-activation for the displacement of the bromine atom.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • To a solution of the halonitrophenol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, NaH) if the nucleophile is not anionic.

  • Heat the reaction mixture at a temperature ranging from room temperature to 120 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: SNAr Reaction Pathway

SNAr_Pathway reactant This compound intermediate Meisenheimer Intermediate (Negative charge stabilized by NO2) reactant->intermediate Nucleophilic Attack at C6 nucleophile Nucleophile (Nu-) product 6-Nu-3-fluoro-2-nitrophenol intermediate->product Loss of Leaving Group leaving_group Br-

Caption: Predicted SNAr pathway for this compound.

Etherification (Williamson Ether Synthesis)

Etherification of the phenolic hydroxyl group typically proceeds via the Williamson ether synthesis, involving the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Predicted Regioselectivity:

This reaction is highly regioselective for the phenolic hydroxyl group . The acidity of the phenol is enhanced by the electron-withdrawing nitro and halogen substituents, facilitating its deprotonation. The resulting phenoxide will then react with an electrophile.

Table 2: Predicted Outcome of O-Alkylation (Etherification)

ReactantElectrophileBasePredicted ProductRationale for Regioselectivity
This compoundR-XK₂CO₃, Cs₂CO₃1-Alkoxy-6-bromo-3-fluoro-2-nitrobenzeneThe phenolic proton is the most acidic site, leading to selective deprotonation and subsequent nucleophilic attack by the oxygen on the alkyl halide.
Comparative Example:2-Bromo-6-nitrophenolR-XK₂CO₃1-Alkoxy-2-bromo-6-nitrobenzeneSimilar to the target molecule, the phenolic hydroxyl is the reactive site for etherification.[5]

Experimental Protocol: General Procedure for Etherification

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base, typically potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq), and stir the mixture for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.

Diagram 2: Etherification Workflow

Etherification_Workflow start This compound deprotonation Deprotonation with Base (e.g., K2CO3) start->deprotonation phenoxide Phenoxide Intermediate deprotonation->phenoxide alkylation Addition of Alkyl Halide (R-X) phenoxide->alkylation product O-Alkylated Product alkylation->product

Caption: General workflow for the etherification of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions is primarily determined by the relative reactivity of the C-X bonds towards oxidative addition to the palladium(0) catalyst.

Predicted Regioselectivity:

The carbon-bromine bond (C6) is significantly more reactive than the carbon-fluorine bond in oxidative addition steps of palladium-catalyzed cross-coupling reactions. Therefore, these reactions are expected to occur selectively at the C6 position.

Table 3: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/Ligand System (Example)Predicted Major ProductRationale for Regioselectivity
Suzuki CouplingArylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)6-Aryl-3-fluoro-2-nitrophenolThe C-Br bond undergoes oxidative addition to Pd(0) much more readily than the C-F bond.
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)6-(Dialkylamino)-3-fluoro-2-nitrophenolSelective oxidative addition at the C-Br bond.
Comparative Example:2-Bromo-6-nitrophenolArylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)6-Aryl-2-nitrophenolDemonstrates the high selectivity for the C-Br bond in Suzuki couplings of related bromonitrophenols.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid partner (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, aqueous sodium carbonate (2.0 M, 2.0 eq).

  • Add a solvent system, typically a mixture of toluene and ethanol.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Diagram 3: Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)(Br)L2 Pd0->ArPdBr Oxidative Addition ArBr This compound ArPdR Ar-Pd(II)(R)L2 ArPdBr->ArPdR Transmetalation Boronic R-B(OH)2 Base Base ArPdR->Pd0 Reductive Elimination Product 6-R-3-fluoro-2-nitrophenol

Caption: General catalytic cycle for Suzuki coupling at the C-Br bond.

Conclusion

Based on fundamental principles of organic chemistry and comparative data from analogous compounds, this compound is a versatile substrate with predictable regioselectivity. For nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the position ortho to the nitro group and bearing the bromine atom (C6) is the anticipated primary site of reaction. Etherification, conversely, will selectively occur at the phenolic hydroxyl group. This predictive guide serves as a valuable tool for chemists in designing synthetic strategies and anticipating the outcomes of reactions involving this and similarly substituted aromatic compounds. Further experimental validation is encouraged to confirm these predictions and explore the full synthetic potential of this molecule.

References

A Comparative Guide to the Synthetic Validation of 6-Bromo-3-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of plausible synthetic routes for 6-bromo-3-fluoro-2-nitrophenol, a halogenated nitrophenol derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a specifically published synthesis for this exact molecule, this document outlines proposed synthetic pathways based on established reactions for structurally similar compounds. The guide offers detailed experimental protocols, comparative data, and a discussion on validation techniques to aid researchers in the efficient and reliable synthesis of this target compound.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound. The key challenge in the synthesis is controlling the regioselectivity of the electrophilic aromatic substitution reactions (bromination and nitration) on the substituted phenol ring.

Route A: Nitration of a Brominated Precursor

This approach involves the nitration of a pre-synthesized bromo-fluorophenol. The success of this route hinges on the selective introduction of the nitro group at the C2 position, directed by the powerful activating hydroxyl group.

Synthetic_Route_A A 2-Bromo-5-fluorophenol B This compound A->B Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Proposed Synthetic Route A via nitration.

Route B: Bromination and Nitration of a Fluorinated Precursor

This alternative pathway begins with a commercially available fluorophenol, followed by sequential bromination and nitration. This route's primary challenge lies in achieving selective bromination at the C6 position and subsequently directing the nitro group to the C2 position.

Synthetic_Route_B A 3-Fluorophenol B 6-Bromo-3-fluorophenol A->B Brominating Agent (e.g., NBS) C This compound B->C Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Proposed Synthetic Route B via bromination then nitration.

Experimental Protocols

The following are detailed, plausible methodologies for the key transformations, adapted from established procedures for similar substrates.

Protocol 1: Nitration of 2-Bromo-5-fluorophenol (Route A)

This protocol is adapted from the nitration of other halogenated phenols.[1]

  • Dissolution: Dissolve 2-bromo-5-fluorophenol (1 equivalent) in a suitable organic solvent like chloroform or dichloromethane.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) at low temperature.

  • Addition: Add the nitrating mixture dropwise to the cooled solution of the phenol over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture slowly over crushed ice with stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., dichloromethane) two more times.

  • Washing: Combine the organic extracts and wash sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound.

Protocol 2: Bromination of 3-Fluorophenol (Route B, Step 1)

This protocol for ortho-bromination is based on methods using N-bromosuccinimide (NBS), which can offer higher selectivity than liquid bromine.[2]

  • Dissolution: Dissolve 3-fluorophenol (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equivalents) in ACS-grade methanol.[2]

  • NBS Addition: In a separate flask, dissolve N-bromosuccinimide (NBS, 1 equivalent) in methanol to make a 0.1 M solution.

  • Reaction: Add the NBS solution dropwise to the phenol solution over 20-30 minutes at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.[2]

  • Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. The resulting crude product will be a mixture of isomers. Purify by column chromatography to isolate the desired 6-bromo-3-fluorophenol.

Protocol 3: Nitration of 6-Bromo-3-fluorophenol (Route B, Step 2)

This step would follow the same general procedure as Protocol 1, using the isolated 6-bromo-3-fluorophenol as the starting material.

Comparison of Synthetic Routes

The choice of synthetic route will depend on the availability of starting materials, desired purity, and scalability.

FeatureRoute A: Nitration of 2-Bromo-5-fluorophenolRoute B: Sequential Halogenation & Nitration
Starting Material 2-Bromo-5-fluorophenol3-Fluorophenol
Number of Steps 12
Regioselectivity Nitration: The -OH group strongly directs ortho/para. The C2 position is sterically hindered by the adjacent bromine at C6, potentially leading to a mixture of 2-nitro and 4-nitro isomers.Bromination: The -OH and -F groups both direct to the C2, C4, and C6 positions, likely resulting in a mixture of bromo-isomers requiring careful separation. Nitration: Favorable, as the C2 position is activated by -OH and less hindered than in Route A's starting material.
Potential Yield Moderate, dependent on the selectivity of the nitration step.Lower overall yield due to the two-step process and potential losses during isomeric purification.
Purification Potentially challenging separation of 2-nitro and 4-nitro isomers.Very challenging separation of brominated isomers in the first step.

Comparison of Alternative Reagents

Milder and more selective reagents can be employed to improve yields and reduce hazardous waste.

ReactionConventional ReagentAlternative ReagentsAdvantages of Alternatives
Nitration Conc. HNO₃ / Conc. H₂SO₄Dilute HNO₃[3], NaNO₃/NaHSO₄·H₂O/wet SiO₂[4], Metal nitrates (e.g., Cu(NO₃)₂)[5], Alkyl nitrates[6]Milder conditions, improved regioselectivity, easier work-up, reduced acid waste.[4][5][7]
Bromination Liquid Br₂N-Bromosuccinimide (NBS)[2][8], KBr/KBrO₃[8][9], H₂O₂-HBr system[10], PIDA–AlBr₃ system[11][12]Safer to handle than liquid bromine, often provides higher regioselectivity, can be more environmentally benign.[8][9][10][11]

Validation of the Final Product

A crucial final step is the rigorous validation of the synthesized this compound to confirm its identity and purity.

Validation_Workflow cluster_0 Synthesis & Purification cluster_1 Analytical Validation Crude Crude Product Pure Purified Product Crude->Pure Chromatography/ Recrystallization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR Characterization MS Mass Spectrometry Pure->MS Characterization IR IR Spectroscopy Pure->IR Characterization MP Melting Point Pure->MP Characterization

Caption: General workflow for synthesis and validation.

Expected Analytical Data

The following table summarizes the expected analytical data for the target compound based on available database information.[13]

Analysis MethodExpected Result
Molecular Formula C₆H₃BrFNO₃
Molecular Weight 236.00 g/mol
Appearance Pale-yellow to yellow-brown solid
Mass Spectrometry Monoisotopic Mass: 234.92802 Da
¹H NMR Expect signals in the aromatic region, with splitting patterns determined by H-H and H-F coupling.
¹³C NMR Expect 6 distinct signals in the aromatic region, with splitting due to C-F coupling.
¹⁹F NMR Expect a single resonance, with splitting due to H-F coupling.
Storage Store at 2-8°C, sealed in a dry environment.

Conclusion

Both proposed synthetic routes to this compound present distinct challenges, primarily concerning regioselectivity.

  • Route A is more direct but may yield a difficult-to-separate mixture of nitro isomers. The use of milder, alternative nitrating agents could potentially improve the selectivity for the desired ortho-product.

  • Route B offers a potentially more regioselective nitration step on the pre-formed 6-bromo-3-fluorophenol. However, the initial bromination of 3-fluorophenol is likely to produce a complex mixture of isomers, making the isolation of the required precursor a significant challenge.

For initial validation, Route A appears more promising due to its single-step nature. A thorough investigation into various nitrating conditions would be necessary to optimize the yield of the desired 2-nitro isomer. Regardless of the chosen route, rigorous purification and comprehensive analytical characterization are essential to validate the successful synthesis of this compound.

References

A Comparative Guide to Cytotoxicity Assays for 6-Bromo-3-fluoro-2-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential or toxicological profile of novel compounds such as 6-Bromo-3-fluoro-2-nitrophenol derivatives, a thorough evaluation of their cytotoxic effects is a critical first step. This guide provides a comparative overview of common cytotoxicity assays, detailed experimental protocols, and a framework for data presentation to facilitate the systematic assessment of these compounds.

Comparison of Key Cytotoxicity Assays

The selection of a suitable cytotoxicity assay depends on the specific research question, the expected mechanism of cell death, and throughput requirements. The three most common methods—MTT, LDH, and Annexin V/PI staining—evaluate different aspects of cellular health, from metabolic activity and membrane integrity to the specific signaling of programmed cell death.

Assay Principle Endpoint Measured Advantages Disadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1]Cell viability and metabolic activity.[1]- High throughput- Relatively inexpensive- Well-established and widely used[2]- Interference from reducing agents and colored compounds- Indirect measure of cell number- Can be influenced by changes in metabolic rate without cell death
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[3]Cell membrane integrity and necrosis.[3]- High throughput- Non-destructive to remaining cells- Reflects irreversible cell death (necrosis)- Less sensitive for early apoptotic events- LDH in serum can cause high background- LDH instability in the medium over time can affect results[3]
Annexin V / Propidium Iodide (PI) Staining Uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying necrotic or late apoptotic cells.[2][4][5]Differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[4][5]- Provides mechanistic insight into the mode of cell death[4]- Can be quantified by flow cytometry or fluorescence microscopy- Distinguishes between apoptosis and necrosis[6]- Lower throughput than colorimetric assays- Requires specialized equipment (flow cytometer)- More complex protocol and data analysis

Experimental Protocols

Detailed and consistent methodologies are crucial for generating reproducible data. Below are standard protocols for the MTT and LDH cytotoxicity assays.

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (preferably without phenol red)[7]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-25 µL of the 5 mg/mL MTT stock solution to each well.[7][8] Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7][8]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.

This protocol measures LDH released into the culture supernatant.

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare triplicate wells for three controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release by adding a lysis buffer provided in the kit 45 minutes before the end of the incubation), and (3) No-Cell Control (background).[3]

  • Incubation: Incubate the plate for the desired exposure period at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[10]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[10]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Add 50 µL of the stop solution provided in the kit to each well.[10] Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the formula provided by the kit manufacturer.

Data Presentation for Comparison

To facilitate a clear comparison of the cytotoxic potential of different this compound derivatives, quantitative data should be summarized in a structured table. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this purpose.

Table 2: Hypothetical Cytotoxicity (IC₅₀ in µM) of this compound Derivatives

Compound Cell Line A (e.g., A549) Cell Line B (e.g., BEAS-2B) Cell Line C (e.g., HepG2)
MTT Assay (48h) LDH Assay (48h) MTT Assay (48h)
Derivative 1 15.2 ± 1.825.6 ± 2.122.4 ± 2.5
Derivative 2 35.8 ± 3.155.1 ± 4.545.3 ± 4.2
Derivative 3 8.4 ± 0.914.9 ± 1.512.1 ± 1.3
Positive Control (e.g., Doxorubicin) 0.5 ± 0.061.2 ± 0.10.8 ± 0.09

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Workflows and Pathways

Visual diagrams are essential for illustrating complex experimental processes and biological mechanisms.

G cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: Validation & Mechanism cluster_output Phase 3: Conclusion start Treat Cells with Compound Derivatives assay1 High-Throughput Assay (e.g., MTT or LDH) start->assay1 data1 Determine IC50 Values assay1->data1 assay2 Apoptosis vs. Necrosis Assay (e.g., Annexin V / PI) data1->assay2 Select Lead Compounds assay3 Caspase Activity Assay assay2->assay3 pathway Western Blot for Apoptotic Proteins assay3->pathway conclusion Elucidate Cytotoxic Mechanism of Action pathway->conclusion

Caption: Workflow for assessing the cytotoxicity of novel chemical derivatives.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Cytotoxic Compound (e.g., Phenol Derivative) mito Mitochondrial Stress (e.g., ROS production) compound->mito receptor Death Receptor Binding (e.g., Fas/TNF) compound->receptor cyto_c Cytochrome c Release mito->cyto_c cas9 Apoptosome Formation Caspase-9 Activation cyto_c->cas9 cas8 Caspase-8 Activation receptor->cas8 cas3 Executioner Caspase-3 Activation cas8->cas3 cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Simplified overview of intrinsic and extrinsic apoptosis signaling pathways.

References

6-Bromo-3-fluoro-2-nitrophenol: A Comparative Guide for Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 6-Bromo-3-fluoro-2-nitrophenol and its analogs as potential agrochemical agents. Due to limited publicly available data on this compound, this guide utilizes its structural isomer, 2-bromo-4-fluoro-6-nitrophenol, as a proxy to explore its potential applications and performance based on available patent literature.

Halogenated nitrophenols are a class of organic compounds recognized for their diverse biological activities. The strategic placement of electron-withdrawing groups like nitro functions and halogens on the phenol ring can significantly influence their efficacy as active ingredients in various applications, including as pesticides. This guide focuses on the potential utility of this compound in the agrochemical sector, drawing comparisons with structurally related compounds.

Performance Comparison in Agrochemical Applications

Fungicidal Activity

The patent discloses the efficacy of 2-bromo-4-fluoro-6-nitrophenol against Gaeumannomyces graminis, the causal agent of take-all disease in cereals. The following table summarizes the comparative fungicidal activity.

CompoundEC50 (mg/L) against Gaeumannomyces graminis
2-bromo-4-fluoro-6-nitrophenolNot explicitly stated, but implied to be lower than precursors
2-bromo-4-fluorophenol30.35[1]
2-nitro-4-fluorophenol20.30[1]
4-fluorophenol> 80 (inhibition rate of only 26.2% at 80mg/L)[1]
Herbicidal Activity

The patent also highlights the weeding activity of 2-bromo-4-fluoro-6-nitrophenol. Tests on barnyard grass (Echinochloa crus-galli) demonstrated significant inhibition of both radicle and plumular axis growth.

CompoundInhibition Rate of Barnyard Grass Radicle (%)Inhibition Rate of Barnyard Grass Plumular Axis (%)
2-bromo-4-fluoro-6-nitrophenol72.160.8

Structure-Activity Relationship

The enhanced biological activity of 2-bromo-4-fluoro-6-nitrophenol suggests a synergistic effect of the substituents on the phenol ring. The following diagram illustrates the key structural features contributing to its fungicidal and herbicidal properties.

G Conceptual Structure-Activity Relationship A Phenolic Hydroxyl Group (Potential for proton donation and interaction with active sites) E Enhanced Biological Activity (Fungicidal & Herbicidal) A->E B Nitro Group (Strong electron-withdrawing, enhances acidity and potential for redox reactions) B->E C Bromine Atom (Increases lipophilicity, potentially enhancing membrane permeability) C->E D Fluorine Atom (High electronegativity, can alter electronic properties and metabolic stability) D->E

Caption: Key structural features contributing to biological activity.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of 2-bromo-4-fluoro-6-nitrophenol, as described in patent CN103724206A. These protocols can serve as a foundation for the investigation of this compound.

Synthesis of 2-bromo-4-fluoro-6-nitrophenol

This protocol outlines a two-step synthesis process starting from 2-bromo-4-fluorophenol.

G cluster_0 Synthesis Workflow A 2-bromo-4-fluorophenol B Dissolution in Chloroform A->B C Nitration with H2SO4/HNO3 mixture (Molar ratio 1:5.5) 20°C -> 45°C for 3 hours B->C D Work-up: - Water and brine wash - Drying with Na2SO4 - Filtration C->D E Evaporation of Solvent D->E F Recrystallization from Ethanol E->F G 2-bromo-4-fluoro-6-nitrophenol (Light yellow product, 89% yield) F->G

Caption: Synthesis workflow for 2-bromo-4-fluoro-6-nitrophenol.

Materials:

  • 2-bromo-4-fluorophenol

  • Chloroform

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

  • Control the temperature at 20°C and slowly add a nitrating mixture of sulfuric acid and nitric acid (0.065 moles, molar ratio 1:5.5) dropwise.

  • After the addition is complete, raise the temperature to 45°C and continue the reaction for 3 hours.[1]

  • After the reaction is complete, wash the organic phase with water and then with a saturated brine solution.

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Evaporate the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield a light yellow solid of 2-bromo-4-fluoro-6-nitrophenol (yield: 89%).[1]

Fungicidal Activity Assay (Agar Plate Method)

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compound (dissolved in a suitable solvent)

  • Fungal culture (Gaeumannomyces graminis)

  • Sterile petri dishes (60 mm diameter)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Prepare a stock solution of the test compound.

  • Add appropriate volumes of the stock solution to 100 mL of molten PDA medium (at approximately 50°C) to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 mg/L).

  • Pour the amended PDA into sterile 60 mm petri dishes and allow them to solidify.

  • A control group should be prepared with the solvent only.

  • Inoculate the center of each plate with a 5 mm diameter mycelial plug taken from the growing edge of a Gaeumannomyces graminis culture.

  • Incubate the plates at a suitable temperature for fungal growth.

  • Measure the diameter of the fungal colony at regular intervals and calculate the percentage of inhibition compared to the control.

  • Each treatment should be replicated at least three times.[1]

Herbicidal Activity Assay (Seedling Growth Inhibition)

Materials:

  • Seeds of the target weed (e.g., barnyard grass)

  • Test compound

  • Growth cabinet with controlled light and temperature conditions

  • Containers for germination

Procedure:

  • Prepare a solution of the test compound at the desired concentration.

  • Sow the seeds of the target weed in a suitable growth medium.

  • Treat the seeds or seedlings with the test solution. A control group should be treated with the solvent only.

  • Place the containers in a growth cabinet with a controlled environment (e.g., 14h light at 25°C, 10h dark at 20°C, 60% relative humidity).

  • After a set period, when the control group has shown sufficient growth, measure the length of the radicle (root) and plumular axis (shoot) of the test plants.

  • Calculate the inhibition rate based on the growth of the control group.[1]

Alternative Compounds

For comparative purposes, researchers should consider evaluating the performance of this compound and its analogs against established commercial fungicides and herbicides with similar modes of action. The selection of appropriate commercial standards will depend on the target pests and crops.

Conclusion

While direct experimental evidence for the applications of this compound is limited, the data available for its structural isomer, 2-bromo-4-fluoro-6-nitrophenol, strongly suggests its potential as a potent agrochemical. The provided synthesis and bioassay protocols offer a solid foundation for further investigation into this class of compounds. Future research should focus on elucidating the precise mechanism of action and conducting comparative studies with existing commercial products to fully assess their potential in agricultural applications.

References

A Quantum Chemical Investigation of 6-Bromo-3-fluoro-2-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted quantum chemical properties of 6-Bromo-3-fluoro-2-nitrophenol against the experimentally and computationally well-characterized molecules, 2-nitrophenol and 4-nitrophenol. Due to the limited availability of experimental data for this compound, this document outlines a robust computational protocol to predict its key chemical descriptors and spectroscopic features. The data presented for the alternative compounds, 2-nitrophenol and 4-nitrophenol, is a synthesis of existing experimental and computational findings, offering a benchmark for evaluating the properties of the target molecule.

Comparative Analysis of Physicochemical and Quantum Chemical Properties

The following table summarizes the key physicochemical and quantum chemical properties of this compound and its comparator molecules. The data for this compound are hypothetical values that would be the target of the proposed quantum chemical calculations.

PropertyThis compound (Predicted)2-Nitrophenol[1][2]4-Nitrophenol[3][4][5]
Molecular Formula C₆H₃BrFNO₃C₆H₅NO₃C₆H₅NO₃
Molecular Weight ( g/mol ) 236.00139.11139.11
Optimized Molecular Geometry [Placeholder for optimized coordinates]Planar with intramolecular hydrogen bondingPlanar
Dipole Moment (Debye) [Calculated Value]~3.1 D~5.2 D
HOMO Energy (eV) [Calculated Value]~ -6.5 eV~ -6.8 eV
LUMO Energy (eV) [Calculated Value]~ -2.5 eV~ -2.7 eV
HOMO-LUMO Gap (eV) [Calculated Value]~ 4.0 eV[1]~ 4.1 eV
Key Vibrational Frequencies (cm⁻¹) (IR) [Calculated Frequencies for O-H, N-O, C-Br, C-F stretches]O-H: ~3200-3600, N-O: ~1530, 1350O-H: ~3300, N-O: ~1500, 1340
UV-Vis Absorption Maxima (nm) [Calculated λmax]~275, 350~230, 315

Proposed Experimental and Computational Protocols

To validate the predicted quantum chemical properties of this compound, a combined experimental and computational approach is recommended.

Experimental Protocols

Should experimental validation be pursued, the following standard protocols are suggested:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy:

    • Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly on the ATR crystal. Record the spectrum in the range of 4000-400 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Computational Protocol

The following computational workflow is proposed for the quantum chemical calculations of this compound and the comparator molecules.

G Computational Workflow for Quantum Chemical Analysis cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Data Analysis and Comparison mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirms minimum energy) geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, Dipole Moment) geom_opt->electronic_prop excited_states Excited State Calculations (TD-DFT/B3LYP/6-311++G(d,p)) geom_opt->excited_states report Generate Comparative Guide freq_calc->report electronic_prop->report uv_vis Simulated UV-Vis Spectrum excited_states->uv_vis uv_vis->report compare_exp Comparison with Experimental Data (2-nitrophenol, 4-nitrophenol) compare_exp->report compare_calc Comparison with Calculated Data of Alternatives compare_calc->report

Caption: A flowchart illustrating the proposed computational workflow for the quantum chemical analysis of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the computational approach and the comparative analysis.

G Logical Relationship of Comparative Analysis cluster_target Target Molecule cluster_alternatives Alternative Molecules cluster_comparison Comparison cluster_output Output target_mol This compound target_calc Quantum Chemical Calculations (DFT, TD-DFT) target_mol->target_calc target_data Predicted Properties target_calc->target_data comparison Comparative Analysis target_data->comparison alt_mol_1 2-Nitrophenol alt_data Experimental & Computational Data alt_mol_1->alt_data alt_mol_2 4-Nitrophenol alt_mol_2->alt_data alt_data->comparison guide Comparison Guide comparison->guide

Caption: A diagram showing the logical flow of comparing the computationally predicted properties of the target molecule with the known data of alternative molecules.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-3-fluoro-2-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. For researchers, scientists, and drug development professionals handling 6-Bromo-3-fluoro-2-nitrophenol, a halogenated nitrophenol, adherence to strict disposal protocols is crucial. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. When handling this compound, always wear:

  • Protective gloves

  • Eye and face protection

  • Appropriate laboratory clothing

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

Quantitative Data Summary

The following table summarizes the key hazard classifications for compounds structurally similar to this compound, providing a basis for its handling and disposal considerations.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[3][4]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[1][4]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][4]Ocular Contact
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[4] Do not dispose of this chemical down the drain or in regular trash.[6][7]

  • Waste Segregation: This is a critical first step. As a halogenated organic compound, this compound waste must be kept separate from non-halogenated solvent waste.[5][8] Mixing these waste streams can lead to increased disposal costs and regulatory complications.[8]

  • Container Selection and Labeling:

    • Use a designated, compatible, and leak-proof container for the collection of this compound waste.[9][10] The container should have a secure screw cap.[9]

    • Clearly label the waste container as "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[5][10] Include the approximate concentration and quantity.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[9][11] This area must be at or near the point of generation.[11]

    • Ensure the SAA is inspected weekly for any signs of leakage.[9]

  • Arrange for Professional Disposal:

    • Once the waste container is full, or if it has been in the SAA for an extended period (consult your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][11]

    • Follow your institution's specific procedures for requesting a waste pickup.[6]

  • Decontamination of Empty Containers:

    • An empty container that held this compound must be properly decontaminated before being discarded as regular trash.

    • It is recommended to triple-rinse the container with a suitable solvent.[6] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, deface or remove the original chemical label and dispose of the container as non-hazardous waste.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe segregate Segregate as Halogenated Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa decontaminate Triple-Rinse Empty Container container->decontaminate If Container is Empty pickup Arrange for EHS/ Contractor Pickup saa->pickup end Proper Disposal pickup->end rinsate Collect Rinsate as Hazardous Waste decontaminate->rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous decontaminate->dispose_container rinsate->saa

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.